molecular formula C31H32ClN5O2S2 B1574214 Sirtuin modulator 1

Sirtuin modulator 1

Cat. No.: B1574214
M. Wt: 606.2
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Description

Overview of Sirtuin Family and Sirtuin 1 as a Key Member

The sirtuins are a family of signaling proteins that possess either mono-ADP-ribosyltransferase or deacylase activity. mdpi.comwikipedia.org These proteins are evolutionarily conserved, found in organisms ranging from bacteria to humans. nih.govwikipedia.org In mammals, there are seven distinct sirtuins, designated SIRT1 through SIRT7, which are categorized into four classes based on their amino acid sequences. mdpi.comoup.com These isoforms are distributed across different subcellular compartments, allowing them to regulate a wide array of cellular functions. mdpi.comwikipedia.org

SirtuinPrimary Location(s)Class
SIRT1 Nucleus, CytoplasmI
SIRT2 Cytoplasm, NucleusI
SIRT3 MitochondriaI
SIRT4 MitochondriaII
SIRT5 Mitochondria, CytoplasmIII
SIRT6 NucleusIV
SIRT7 NucleusIV

This table provides an overview of the seven human sirtuins, their primary subcellular localizations, and their classification. mdpi.comnih.govwikipedia.orgmdpi.com

SIRT1, along with SIRT2 and SIRT3, belongs to Class I of the sirtuin family. mdpi.comaginganddisease.org It is the human homolog closest in sequence and function to the original sirtuin discovered in yeast, Sir2 (Silent Information Regulator 2). frontiersin.orgwikipedia.org Primarily located in the nucleus, SIRT1 can also move to the cytoplasm under certain conditions, a unique trait among the sirtuins. mdpi.commdpi.com This mobility allows it to interact with a vast number of protein substrates, including histones, transcription factors, and DNA repair proteins. frontiersin.orgaginganddisease.org Its central role in deacetylating these key targets makes SIRT1 the most investigated member of the sirtuin family, pivotal in processes like cellular stress response, metabolic regulation, and apoptosis. mdpi.comfrontiersin.org

Sirtuin 1 as a NAD+-Dependent Deacetylase

SIRT1 functions as a Class III histone deacetylase (HDAC), distinguished by its absolute requirement for nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+) to carry out its enzymatic activity. frontiersin.orgfrontiersin.org Unlike other classes of HDACs that simply hydrolyze the acetyl group from lysine (B10760008) residues, SIRT1's mechanism is a unique chemical reaction that couples deacetylation with NAD+ hydrolysis. wikipedia.orgebi.ac.uk

The process begins with an acetylated protein substrate. SIRT1 utilizes one molecule of NAD+ to remove the acetyl group from a lysine residue on the target protein. researchgate.netwikipedia.org This reaction yields three products: the deacetylated protein, nicotinamide, and a unique metabolite called 2'-O-acetyl-ADP-ribose. frontiersin.orgresearchgate.net

The SIRT1 Deacetylation Reaction: Acetyl-Lysine Protein + NAD+ → Deacetylated-Lysine Protein + Nicotinamide + 2'-O-acetyl-ADP-ribose

This dependence on NAD+ makes SIRT1 activity intrinsically linked to the metabolic state of the cell. frontiersin.orgresearchgate.net The cellular NAD+/NADH ratio, which fluctuates with energy expenditure and nutrient availability, directly influences SIRT1's ability to deacetylate its targets. frontiersin.org An increase in the NAD+/NADH ratio enhances SIRT1 activity. frontiersin.org SIRT1 deacetylates a wide range of proteins, including histones H3 and H4, which leads to the tightening of chromatin structure and epigenetic gene silencing. frontiersin.orgfrontiersin.org It also targets numerous non-histone proteins such as the p53 tumor suppressor, NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells), and FOXO (Forkhead box) transcription factors, thereby regulating critical cellular pathways. mdpi.commdpi.com

Historical Context of Sirtuin 1 Research in Biological Regulation

The journey into understanding sirtuins began in the 1970s with the work of geneticist Amar Klar, who discovered the Sir2 gene (Silent Information Regulator 2) in yeast, Saccharomyces cerevisiae. mdpi.comelysiumhealth.comencyclopedia.pub Initially, Sir2 was identified for its role in gene silencing, specifically at the yeast mating-type loci. aginganddisease.orgebi.ac.uk For nearly two decades, research was confined to this context.

A significant shift occurred in the 1990s when Leonard Guarente's lab at MIT began investigating the connection between Sir2 and aging. wikipedia.orgelysiumhealth.com In 1999, his group published a landmark study demonstrating that overexpressing the Sir2 gene could extend the lifespan of yeast. aginganddisease.orgencyclopedia.pub This discovery ignited immense interest in the sirtuin field.

The year 2000 brought another pivotal breakthrough from the Guarente lab, with Shin-ichiro Imai and his colleagues discovering that the enzymatic activity of Sir2 proteins was dependent on NAD+. wikipedia.org This established the crucial link between sirtuin activity and cellular metabolism, proposing sirtuins as sensors of the cell's energy status. researchgate.net Following this, homologs of Sir2 were identified in various organisms, including the seven mammalian sirtuins (SIRT1-7). wikipedia.orgelysiumhealth.com SIRT1 was identified as the direct homolog of yeast Sir2. wikipedia.org Subsequent research throughout the 2000s, including studies by David Sinclair and others, identified compounds that could modulate sirtuin activity and further elucidated the connection between SIRT1, FOXO proteins, and various cellular pathways. mdpi.comencyclopedia.pub

YearKey DiscoverySignificance
1970s Geneticist Amar Klar discovers the Sir2 gene in yeast. mdpi.comencyclopedia.pubFoundation of sirtuin research; identified role in gene silencing. ebi.ac.uk
1991 Leonard Guarente's lab begins research connecting Sir2 to aging. wikipedia.orgencyclopedia.pubShifted the focus of sirtuin research towards longevity.
1999 Overexpression of Sir2 shown to extend yeast lifespan. aginganddisease.orgencyclopedia.pubFirst evidence linking sirtuins directly to lifespan extension.
2000 Sir2 is identified as an NAD+-dependent protein deacetylase. wikipedia.orgLinked sirtuin activity to cellular metabolism and energy state. researchgate.net
Post-2000 Discovery of seven mammalian sirtuins (SIRT1-7). wikipedia.orgExpanded the field to more complex organisms and diverse biological functions.
2004 Connection established between SIRT1 and FOXO proteins. mdpi.comencyclopedia.pubUncovered specific molecular pathways regulated by SIRT1 in stress resistance.

This table outlines the major milestones in the history of sirtuin and SIRT1 research.

Properties

Molecular Formula

C31H32ClN5O2S2

Molecular Weight

606.2

Origin of Product

United States

Molecular Mechanisms of Sirtuin 1 Activity

Enzymatic Deacetylation Process and NAD+ Dependence

Sirtuin 1 is a class III histone deacetylase (HDAC) distinguished by its absolute requirement for nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+) as a co-substrate for its catalytic activity. wikipedia.orgfrontiersin.org The enzymatic reaction is not a simple hydrolysis of the acetyl group. Instead, SIRT1 catalyzes a unique two-step process. First, the N-glycosidic bond of NAD+ is cleaved, releasing nicotinamide (NAM). mdpi.com This is followed by the formation of a highly reactive O-alkylamidate intermediate between the acetylated lysine (B10760008) residue of the substrate protein and the ADP-ribose portion of NAD+. mdpi.com Finally, this intermediate is resolved, resulting in the transfer of the acetyl group to the ADP-ribose, forming 2'-O-acetyl-ADP-ribose, and releasing the deacetylated lysine residue of the protein substrate. frontiersin.orgresearchgate.net

Regulation of Sirtuin 1 Enzymatic Activity

The activity of SIRT1 is meticulously controlled through several layers of regulation, ensuring its function is appropriately engaged in response to cellular needs and environmental cues. These regulatory mechanisms include the availability of its co-substrate NAD+, feedback inhibition, allosteric modulation, and post-translational modifications.

Influence of NAD+ Levels and NAD+ Biosynthesis Pathways

As an NAD+-dependent enzyme, SIRT1 activity is profoundly influenced by the intracellular concentration of NAD+ and the NAD+/NADH ratio. frontiersin.orguniprot.org An increase in the NAD+/NADH ratio, often associated with conditions like caloric restriction or fasting, enhances SIRT1 activity. frontiersin.orguniprot.org The cellular NAD+ pool is maintained through three primary biosynthesis pathways:

The de novo synthesis pathway: This pathway begins with the amino acid tryptophan. stanford.edumdpi.com

The Preiss-Handler pathway: This pathway utilizes nicotinic acid (NA) to synthesize NAD+. researchgate.net

The salvage pathway: This is the main route for NAD+ synthesis in mammals, recycling nicotinamide (NAM), a byproduct of the SIRT1 reaction itself. mdpi.comresearchgate.net Key enzymes in this pathway include nicotinamide phosphoribosyltransferase (NAMPT), the rate-limiting enzyme that converts NAM to nicotinamide mononucleotide (NMN), and NMN adenylyltransferases (NMNATs), which convert NMN to NAD+. researchgate.netnih.gov The nuclear localization of NMNAT-1 allows for localized NAD+ synthesis, which can directly regulate SIRT1 activity at specific gene promoters. nih.gov

Therefore, the regulation of these biosynthetic pathways, particularly the salvage pathway governed by NAMPT, is critical in controlling SIRT1 activity. researchgate.net

Nicotinamide as a Feedback Inhibitor

Nicotinamide (NAM), a product of the SIRT1-catalyzed deacetylation reaction, functions as a potent feedback inhibitor. oup.comnih.gov NAM acts as a non-competitive inhibitor with respect to the acetylated substrate. nih.govmdpi.com Its mechanism involves binding to a conserved pocket in the sirtuin catalytic domain, which promotes the reverse reaction of the catalytic intermediate, leading to the regeneration of NAD+ and inhibition of the forward deacetylation reaction. mdpi.comnih.gov In vitro studies have determined the IC50 value (the concentration required to inhibit 50% of enzyme activity) of NAM for SIRT1 to be in the range of 50–180 µM. nih.govmdpi.com Since physiological concentrations of NAM in mammals can fall within this range, it is considered a significant endogenous negative regulator of sirtuin activity. mdpi.com However, the role of NAM in a cellular context can be complex, as it is also a precursor for NAD+ synthesis via the salvage pathway, which can, in turn, stimulate SIRT1 activity. nih.govresearchgate.net

Allosteric Modulation of Sirtuin 1 Activity

Allosteric modulation, where a molecule binds to a site on the enzyme other than the active site to alter its activity, is another key regulatory mechanism for SIRT1. SIRT1 is unique among mammalian sirtuins in possessing an N-terminal extension that functions as a STAC-binding domain (SBD), where STACs are sirtuin-activating compounds. researchgate.netmdpi.com

Small molecules, such as the polyphenol resveratrol (B1683913), can bind to this allosteric site. researchgate.netnih.gov This binding can induce a conformational change that enhances SIRT1's affinity for its substrate, effectively lowering the Michaelis constant (Km) for the acetylated peptide and increasing catalytic efficiency. researchgate.net However, this activation has been shown to be dependent on the specific substrate, particularly with artificial substrates bearing a fluorophore. nih.gov

SIRT1 activity is also allosterically regulated by protein-protein interactions. The protein AROS (Active Regulator of SIRT1) was identified as a direct interactor that binds to a region of SIRT1 distinct from the catalytic domain and enhances its deacetylase activity towards substrates like p53. nih.gov However, other studies suggest AROS can be inhibitory by competing with the substrate peptide. mdpi.com These interactions highlight a complex layer of regulation where other proteins can fine-tune SIRT1's activity on specific targets.

Post-Translational Modifications Affecting Sirtuin 1 Stability and Activity

SIRT1 itself is subject to a wide array of post-translational modifications (PTMs), which can modulate its enzymatic activity, protein stability, subcellular localization, and interactions with substrates. jcpjournal.org These modifications allow for rapid and dynamic control of SIRT1 function in response to various cellular signals.

Phosphorylation: SIRT1 can be phosphorylated on multiple serine and threonine residues by different kinases. For instance, casein kinase 2 (CK2) can phosphorylate SIRT1, enhancing its catalytic activity. frontiersin.orgnih.gov Conversely, c-Jun N-terminal kinases (JNK1 and JNK2) can phosphorylate SIRT1 at different sites, which promotes its nuclear translocation and stability. frontiersin.org

Ubiquitination: The attachment of ubiquitin chains to SIRT1 typically targets it for proteasomal degradation, thus reducing its protein levels. nih.govijbs.com This process is mediated by E3 ubiquitin ligases and can be reversed by deubiquitinating enzymes like USP22, which stabilizes SIRT1. nih.gov

SUMOylation: Modification by the Small Ubiquitin-like Modifier (SUMO) at lysine 734 has been shown to enhance SIRT1's deacetylase activity. nih.gov

Oxidative Modifications: SIRT1 contains several cysteine residues that are susceptible to oxidative modifications, which generally inhibit its activity. jcpjournal.org S-nitrosation, the addition of a nitric oxide group to cysteine thiols, particularly within the zinc-binding domain, can inhibit SIRT1 deacetylase activity. frontiersin.orgnih.gov This provides a direct link between cellular redox status and SIRT1 function. frontiersin.org

ModificationEffect on SIRT1Key Enzymes InvolvedReferences
Phosphorylation Can enhance or inhibit activity depending on the siteCK2, JNK1, JNK2, AMPK frontiersin.org, nih.gov, nih.gov
Ubiquitination Promotes proteasomal degradation, reducing stabilityTRIM28, CHFR (E3 ligases); USP22 (deubiquitinase) ijbs.com, nih.gov, nih.gov
SUMOylation Enhances deacetylase activitySUMO E3 ligases jcpjournal.org, nih.gov
S-Nitrosation Inhibits deacetylase activityNitric oxide synthases (indirectly) frontiersin.org, nih.gov, nih.gov
Glutathionylation Inhibits deacetylase activity- frontiersin.org

Sirtuin 1 Substrate Specificity and Diverse Protein Targets

SIRT1 possesses a remarkably broad substrate specificity, enabling it to regulate a wide array of cellular processes. oup.com Its targets include both histone and a large, diverse group of non-histone proteins. frontiersin.org Substrate recognition is determined by features within the sirtuin binding cleft, the subcellular localization of SIRT1 (predominantly nuclear but also found in the cytoplasm), and the local sequence and structure of the substrate protein. mdpi.com

Histone Targets: SIRT1 can deacetylate specific lysine residues on histones, leading to changes in chromatin structure and transcriptional repression. nih.gov Key targets include lysine 16 of histone H4 (H4K16ac) and lysine 9 of histone H3 (H3K9ac). nih.gov Deacetylation of these sites is associated with a more condensed chromatin state, which generally silences gene expression in those regions. wikipedia.org

Non-Histone Targets: The majority of SIRT1's known functions are mediated through the deacetylation of non-histone proteins, particularly transcription factors and co-regulators. frontiersin.org This deacetylation can either activate or inhibit the target protein's function.

Substrate CategoryKey Substrate ExamplesFunction of Deacetylation by SIRT1References
Tumor Suppressors p53Inhibits p53-mediated apoptosis and cell cycle arrest frontiersin.org, nih.gov
Transcription Factors FOXO family (FOXO1, FOXO3, FOXO4)Inhibits FOXO-mediated apoptosis and cell cycle arrest frontiersin.org, nih.gov
NF-κB (RelA/p65 subunit)Represses NF-κB transcriptional activity, reducing inflammation wikipedia.org, frontiersin.org
MyoDInhibits skeletal muscle differentiation uniprot.org, nih.gov
Metabolic Regulators PGC-1αActivates PGC-1α, promoting mitochondrial biogenesis and fatty acid oxidation nih.gov
SREBP-1cInhibits SREBP-1c activity, reducing lipogenesis nih.gov
UCP2Represses UCP2, enhancing glucose-stimulated insulin (B600854) secretion nih.gov
DNA Repair Proteins PARP1Activity is linked to NAD+ competition; SIRT1 involved in DNA repair wikipedia.org
Clock Proteins BMAL1, PER2Regulates circadian rhythm by deacetylating core clock components uniprot.org, mdpi.com

Through this extensive network of targets, SIRT1 orchestrates complex cellular programs, including stress resistance, metabolic adaptation, inflammation control, DNA repair, and circadian rhythms. frontiersin.orgmdpi.comfrontiersin.orgresearchgate.net

Deacetylation of Histone Proteins (e.g., H1, H3, H4)

SIRT1 is a key regulator of chromatin structure and gene expression through its deacetylation of histone proteins. nih.gov By removing acetyl groups from specific lysine residues on histones, SIRT1 promotes a more condensed chromatin state, generally leading to transcriptional repression.

Research has demonstrated that SIRT1 targets several key histone sites:

Histone H1: SIRT1 interacts with and deacetylates histone H1 at lysine 26 (H1K26). nih.govnih.govplos.org This deacetylation is associated with the formation of facultative heterochromatin, a reversible form of condensed chromatin that silences gene expression. nih.gov The depletion of SIRT1 leads to hyperacetylation of H1K26. plos.org

Histone H3: SIRT1 deacetylates multiple lysine residues on histone H3, including H3K9 and H3K14. nih.govnih.govfrontiersin.org Deacetylation of H3K9 is a well-established marker of transcriptionally silent chromatin. aacrjournals.orgnih.gov Reduced SIRT1 expression results in hyperacetylation of H3K9. nih.gov

Histone H4: A primary target of SIRT1 is histone H4, specifically at lysine 16 (H4K16). nih.govnih.govoatext.com Deacetylation of H4K16 is crucial for chromatin silencing. aacrjournals.org In human cells, a decrease in SIRT1 levels leads to hyperacetylation of H4K16. nih.gov In some contexts, SIRT1 has also been shown to deacetylate H4K6 and H4K12. frontiersin.org

Histone ProteinSpecific Lysine Residue(s) Deacetylated by SIRT1Functional Consequence of Deacetylation
Histone H1K26 nih.govnih.govplos.orgPromotes formation of facultative heterochromatin, leading to gene silencing. nih.gov
Histone H3K9, K14 nih.govnih.govfrontiersin.orgContributes to transcriptionally silent chromatin. aacrjournals.orgnih.gov
Histone H4K16, K6, K12 nih.govnih.govfrontiersin.orgoatext.comCrucial for chromatin silencing. aacrjournals.org

Deacetylation of Non-Histone Proteins

Beyond its role in chromatin modification, SIRT1 deacetylates a vast and diverse array of non-histone proteins, thereby regulating their functions in various cellular pathways.

SIRT1 modulates the activity of several key transcription factors involved in critical cellular processes.

p53: The tumor suppressor protein p53 is a well-established target of SIRT1. nih.govnih.govresearchgate.net SIRT1 deacetylates p53 at lysine 382 (in humans), a modification that generally inhibits p53's transcriptional activity and promotes its degradation. researchgate.nettandfonline.com This deacetylation can suppress p53-dependent apoptosis in response to certain cellular stresses. nih.govresearchgate.net However, in other contexts, SIRT1-mediated deacetylation can redirect p53 to the mitochondria, promoting transcription-independent apoptosis. nih.gov

NF-κB: SIRT1 negatively regulates the inflammatory response by deacetylating the RelA/p65 subunit of the NF-κB transcription factor at lysine 310. plos.orgphysiology.orgembopress.org This deacetylation inhibits NF-κB's transcriptional activity, thereby suppressing the expression of pro-inflammatory genes. plos.orgnih.gov

PGC-1α: Peroxisome proliferator-activated receptor-gamma coactivator 1-alpha (PGC-1α) is a master regulator of mitochondrial biogenesis and metabolism. researchgate.netnih.gov SIRT1 deacetylates and activates PGC-1α, leading to an increase in the transcription of genes involved in mitochondrial fatty acid oxidation. cdnsciencepub.comembopress.org This interaction is crucial for adapting to metabolic stress. cdnsciencepub.com

FOXL2: While direct deacetylation of FOXL2 by SIRT1 is less extensively documented in the provided search results, the broader family of Forkhead box (FOXO) transcription factors are known SIRT1 targets. For instance, SIRT1 deacetylates FOXO3a, which modulates its activity towards genes involved in cell cycle arrest and stress resistance while inhibiting its pro-apoptotic functions. researchgate.net

SREBP: Sterol regulatory element-binding protein 1c (SREBP-1c), a key activator of lipogenesis, is a direct target of SIRT1. nih.govnih.govamywalkerlab.com SIRT1 deacetylates SREBP-1c at lysines 289 and 309, which decreases its stability and inhibits its transcriptional activity on lipogenic genes. nih.govresearchgate.net This regulation is important in the metabolic response to fasting. nih.gov

SIRT1 plays a role in maintaining genomic stability through the deacetylation of DNA repair proteins.

NBS1: The Nijmegen breakage syndrome 1 (NBS1) protein is a component of the MRE11-RAD50-NBS1 (MRN) complex, a key sensor of DNA double-strand breaks. Deacetylation of NBS1 by SIRT1 is required for its phosphorylation by ATM and the subsequent recruitment of other DNA repair factors to sites of damage. plos.org

WRN: While the direct deacetylation of Werner syndrome protein (WRN) by SIRT1 is not explicitly detailed in the provided results, SIRT1's general involvement in the DNA damage response suggests potential interactions with various repair proteins.

Ku70: Ku70 is a protein involved in the non-homologous end-joining (NHEJ) pathway of DNA repair. SIRT1 has been reported to deacetylate Ku70, although the specific functional consequences are a subject of ongoing research. nih.govnih.gov

SIRT1 is a central hub in the regulation of cellular metabolism, acting on key metabolic enzymes and signaling proteins.

PTP1B: Protein tyrosine phosphatase 1B (PTP1B) is a negative regulator of insulin and leptin signaling. While direct deacetylation is a primary mechanism for many SIRT1 substrates, the interaction with PTP1B appears more complex and may involve indirect regulation.

LKB1: Liver kinase B1 (LKB1) is a major upstream kinase of AMP-activated protein kinase (AMPK). ahajournals.org SIRT1 deacetylates LKB1, which enhances its kinase activity and promotes its localization to the cytoplasm. nih.govuniprot.org This activation of LKB1 leads to the subsequent phosphorylation and activation of AMPK. nih.govresearchgate.net Deacetylation of LKB1 at lysine 48 is particularly important for this process. uniprot.org

AMPK: AMP-activated protein kinase (AMPK) is a crucial energy sensor that regulates cellular metabolism. nih.govphysiology.org The relationship between SIRT1 and AMPK is bidirectional. SIRT1 can activate AMPK through the deacetylation of LKB1. nih.govimrpress.com Conversely, AMPK can activate SIRT1 by increasing cellular NAD+ levels. nih.govimrpress.com

SIRT1's regulatory reach extends to other proteins involved in diverse cellular functions.

β-catenin: β-catenin is a key component of the Wnt signaling pathway, which is crucial for development and cell proliferation. SIRT1 deacetylates β-catenin, which can have opposing effects depending on the cell type. plos.orgnih.gov In some cancer cells and mesenchymal stem cells, deacetylation promotes β-catenin's nuclear accumulation and transcriptional activity. plos.orgnih.govembopress.org In other contexts, it can lead to its cytoplasmic localization. plos.org

eIF5A: While direct deacetylation of eukaryotic translation initiation factor 5A (eIF5A) by SIRT1 is not extensively detailed, SIRT1's broad substrate scope suggests potential involvement in regulating various aspects of protein synthesis and function.

CategoryProteinKey Lysine Site(s) (if identified)Functional Consequence of Deacetylation by SIRT1
Transcription Factorsp53K382 (human) researchgate.nettandfonline.comInhibits transcriptional activity, promotes degradation, modulates apoptosis. nih.govresearchgate.net
NF-κB (RelA/p65)K310 plos.orgphysiology.orgembopress.orgInhibits transcriptional activity, suppresses inflammation. plos.orgnih.gov
PGC-1α-Activates and increases transcription of mitochondrial genes. cdnsciencepub.comembopress.org
FOXO3a-Modulates activity towards cell cycle arrest and stress resistance genes. researchgate.net
SREBP-1cK289, K309 nih.govresearchgate.netDecreases stability and inhibits lipogenic gene transcription. nih.govnih.gov
DNA Repair ProteinsNBS1-Required for its phosphorylation and recruitment of repair factors. plos.org
Ku70-Implicated in DNA repair regulation. nih.govnih.gov
Metabolic RegulatorsLKB1K48 uniprot.orgIncreases kinase activity and activates AMPK. nih.govresearchgate.net
AMPK-Part of a bidirectional activation loop with SIRT1. nih.govimrpress.com
Other Regulatory Proteinsβ-catenin-Modulates nuclear localization and transcriptional activity. plos.orgnih.govembopress.org

Cellular and Molecular Pathways Regulated by Sirtuin 1 Modulation

Gene Expression Regulation and Epigenetic Mechanisms

SIRT1, a class III histone deacetylase (HDAC), plays a pivotal role in transcriptional regulation through the deacetylation of both histone and non-histone proteins. imrpress.comfrontiersin.orgpreprints.org This activity is dependent on the availability of nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+), positioning SIRT1 as a sensor of the cell's metabolic state. mdpi.com

Histone Deacetylation: SIRT1 directly influences chromatin structure and gene accessibility by removing acetyl groups from specific lysine (B10760008) residues on histones. frontiersin.orgatlasgeneticsoncology.org Key targets include H4K16, H3K9, H3K14, and H1K26. frontiersin.orgnih.gov Deacetylation of these sites, particularly H4K16 and H3K9, is associated with chromatin condensation and transcriptional repression, effectively silencing gene expression. frontiersin.orgnih.govplos.org This mechanism is crucial for maintaining genomic stability and regulating gene expression in response to various cellular signals. atlasgeneticsoncology.orgnih.gov

Non-Histone Protein Deacetylation: Beyond histones, SIRT1 targets a wide array of transcription factors and other proteins involved in gene regulation. imrpress.comfrontiersin.org By deacetylating these proteins, SIRT1 can either activate or repress their function, leading to widespread changes in gene expression. Notable non-histone targets include:

p53: Deacetylation of p53 by SIRT1 inhibits its transcriptional activity, thereby suppressing apoptosis and cellular senescence. imrpress.comembopress.orgplos.org

FOXO (Forkhead box O): SIRT1-mediated deacetylation can activate FOXO transcription factors, which in turn regulate genes involved in stress resistance, metabolism, and cell cycle arrest. mdpi.comresearchgate.net

NF-κB (Nuclear Factor-kappa B): SIRT1 can deacetylate the RelA/p65 subunit of NF-κB, leading to the inhibition of its transcriptional activity and a subsequent decrease in the expression of pro-inflammatory and pro-survival genes. embopress.orgnih.gov

Interaction with other Epigenetic Modifiers: SIRT1's regulatory role extends to its interaction with other epigenetic machinery. It has been shown to recruit DNA methyltransferases (DNMTs), such as DNMT1 and DNMT3B, to specific gene promoters, leading to DNA methylation and gene silencing. atlasgeneticsoncology.orgmdpi.comtandfonline.com SIRT1 can also interact with histone methyltransferases like SUV39H1, promoting histone methylation and the formation of heterochromatin. atlasgeneticsoncology.orgnih.govplos.org This interplay between deacetylation, DNA methylation, and histone methylation allows for a multi-layered epigenetic control of gene expression.

Table 1: Key Epigenetic and Transcriptional Targets of SIRT1

Target Type Specific Target Consequence of Deacetylation
Histone H4K16, H3K9, H3K14, H1K26 Transcriptional repression, chromatin condensation frontiersin.orgnih.gov
Transcription Factor p53 Inhibition of transcriptional activity, suppression of apoptosis imrpress.comembopress.orgplos.org
Transcription Factor FOXO family Activation, regulation of stress resistance and metabolism mdpi.comresearchgate.net
Transcription Factor NF-κB (RelA/p65) Inhibition of transcriptional activity, reduced inflammation embopress.orgnih.gov
Epigenetic Modifier DNMT1, DNMT3B Recruitment to promoters, DNA methylation, gene silencing atlasgeneticsoncology.orgmdpi.comtandfonline.com
Epigenetic Modifier SUV39H1 Increased activity, promotion of heterochromatin formation atlasgeneticsoncology.orgnih.govplos.org

Cellular Stress Response Pathways

SIRT1 is a critical mediator of cellular responses to a variety of stressors, orchestrating pathways that promote cell survival and maintain homeostasis.

SIRT1 plays a crucial role in protecting cells from oxidative damage by modulating the activity of key transcription factors and promoting the expression of antioxidant enzymes. mdpi.comnih.gov An imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify them leads to oxidative stress, which can damage lipids, proteins, and DNA. frontiersin.org

SIRT1 enhances the cellular antioxidant defense system through several mechanisms:

FOXO Protein Activation: SIRT1 deacetylates and activates members of the FOXO family of transcription factors, such as FOXO1, FOXO3a, and FOXO4. mdpi.complos.orgaging-us.com Activated FOXO proteins then translocate to the nucleus and induce the expression of genes encoding antioxidant enzymes, including manganese superoxide (B77818) dismutase (MnSOD) and catalase. mdpi.comfrontiersin.org This pathway is essential for mitigating oxidative stress and preventing apoptosis. mdpi.complos.org

PGC-1α Regulation: SIRT1 deacetylates and activates PGC-1α (peroxisome proliferator-activated receptor-gamma coactivator-1 alpha), a master regulator of mitochondrial biogenesis. frontiersin.org This leads to an increase in the number and function of mitochondria, which can improve cellular respiration and reduce ROS production. PGC-1α also upregulates the expression of antioxidant genes like glutathione (B108866) peroxidase. aging-us.com

NRF2 Modulation: SIRT1 has been shown to interact with and regulate the NRF2 (Nuclear factor erythroid 2-related factor 2) pathway. tandfonline.com NRF2 is a key transcription factor that controls the expression of a wide range of antioxidant and detoxification genes. tandfonline.com While some studies suggest SIRT1 activation promotes NRF2-mediated transcription of antioxidant genes like SOD and heme oxygenase-1 (HO-1), others indicate that SIRT1-mediated deacetylation might terminate the transcription of these genes, suggesting a complex regulatory role. tandfonline.comnih.govspandidos-publications.com

NF-κB Inhibition: By deacetylating and inactivating the p65 subunit of NF-κB, SIRT1 can suppress the expression of inducible nitric oxide synthase (iNOS), thereby reducing the production of nitric oxide and other reactive nitrogen species. aging-us.com

Table 2: SIRT1's Role in Oxidative Stress Response

Regulated Factor Effect of SIRT1 Downstream Effect
FOXO transcription factors Deacetylation and activation Increased expression of MnSOD and catalase mdpi.comfrontiersin.org
PGC-1α Deacetylation and activation Enhanced mitochondrial biogenesis, increased expression of antioxidant enzymes frontiersin.orgaging-us.com
NRF2 Modulation of activity Regulation of antioxidant and detoxification gene expression tandfonline.comspandidos-publications.com
NF-κB Deacetylation and inhibition Decreased production of reactive nitrogen species aging-us.com

SIRT1 is a key player in the DNA damage response (DDR), a complex network of pathways that detects and repairs DNA lesions to maintain genomic integrity. nih.govahajournals.org Its involvement spans both the direct deacetylation of DNA repair proteins and the modulation of chromatin structure at sites of damage. nih.gov

Upon DNA damage, such as double-strand breaks (DSBs), SIRT1 is recruited to the damaged sites. elifesciences.org Its activity is crucial for the efficient functioning of multiple DNA repair pathways:

Non-Homologous End Joining (NHEJ): SIRT1 deacetylates and activates Ku70, a critical protein in the NHEJ pathway, which is a major mechanism for repairing DSBs in mammalian cells. nih.govbmbreports.org This deacetylation is important for inhibiting stress-induced apoptosis. bmbreports.org

Homologous Recombination (HR): SIRT1 is involved in HR, another major DSB repair pathway. It deacetylates several proteins involved in this process, including NBS1 (Nijmegen breakage syndrome 1) and XPA. ahajournals.orgelifesciences.org Deacetylation of NBS1 by SIRT1 is a prerequisite for its subsequent phosphorylation by ATM (ataxia-telangiectasia mutated) kinase, a key signaling event in the DDR. nih.govahajournals.org

Chromatin Remodeling: SIRT1's histone deacetylase activity contributes to chromatin remodeling at DNA damage sites, which can facilitate the access of repair proteins to the DNA lesion. nih.gov In response to DNA damage, SIRT1 can be redistributed on chromatin, leading to transcriptional changes. mdpi.com

Interaction with DDR Mediators: SIRT1 interacts with and regulates key DDR proteins. For instance, in response to DSBs, the ATM kinase is activated and can, in turn, activate SIRT1. researchgate.net SIRT1 also works in synergy with another sirtuin, SIRT6, to recognize DNA breaks and potentiate the DDR. elifesciences.org

Table 3: SIRT1's Targets in the DNA Damage Response

Target Protein Repair Pathway Effect of SIRT1 Deacetylation
Ku70 Non-Homologous End Joining (NHEJ) Activation, inhibition of apoptosis nih.govbmbreports.org
NBS1 Homologous Recombination (HR) Activation, prerequisite for ATM phosphorylation nih.govahajournals.org
XPA Nucleotide Excision Repair (NER) Regulation of NER elifesciences.org
WRN Base Excision Repair (BER), HR, NHEJ Facilitates interaction with other repair proteins nih.gov

Oxidative Stress Response and Antioxidant Defense Mechanisms

Metabolic Homeostasis and Energy Sensing

SIRT1 is a central regulator of metabolic homeostasis, acting as a crucial energy sensor that links the cell's metabolic status to the regulation of gene expression. ijbs.comnih.govfrontiersin.org Its NAD+-dependent activity allows it to respond to changes in the cellular energy state, such as those induced by calorie restriction or fasting. imrpress.commdpi.com

SIRT1 orchestrates metabolic adaptations in various tissues:

Liver: In the liver, SIRT1 plays a key role in both glucose and lipid metabolism. ijbs.com During fasting, SIRT1 deacetylates and activates PGC-1α, a master regulator of mitochondrial biogenesis and fatty acid oxidation. ijbs.commdpi.com This leads to increased energy production from fats and helps maintain glucose homeostasis. ijbs.com SIRT1 also deacetylates and activates PPARα, further stimulating fatty acid oxidation. imrpress.commdpi.com

Adipose Tissue: In fat cells, SIRT1 promotes the mobilization of fat stores and is involved in the browning of white adipose tissue, a process that increases energy expenditure. nih.gov

Pancreas: SIRT1 influences insulin (B600854) secretion from pancreatic β-cells, helping to regulate blood glucose levels. ijbs.com

Muscle: In skeletal muscle, the interplay between SIRT1 and AMP-activated protein kinase (AMPK) is critical for energy metabolism. consensus.app

The SIRT1-AMPK-PGC-1α Pathway: SIRT1 and AMPK, another key energy sensor, work in a coordinated fashion to regulate energy balance. mdpi.comconsensus.app When cellular energy levels are low (high AMP/ATP ratio), AMPK is activated and can, in turn, increase NAD+ levels, thereby activating SIRT1. mdpi.comfoodandnutritionresearch.net Both AMPK and SIRT1 can then activate PGC-1α through phosphorylation and deacetylation, respectively. foodandnutritionresearch.netpnas.org This signaling cascade is a central hub for controlling mitochondrial function and energy expenditure. consensus.app

Table 4: Key Metabolic Targets of SIRT1

Target Protein Metabolic Process Effect of SIRT1 Deacetylation
PGC-1α Mitochondrial biogenesis, fatty acid oxidation, gluconeogenesis Activation ijbs.commdpi.com
PPARα Fatty acid oxidation Activation imrpress.commdpi.com
FOXO1 Gluconeogenesis, insulin signaling Regulation mdpi.com
TORC2 Gluconeogenesis Inhibition ijbs.com

Cellular Lifecycle Regulation

SIRT1 plays a dual role in determining cell fate, capable of both promoting cell survival and sensitizing cells to apoptosis depending on the cellular context and the nature of the stress signal. embopress.orgnih.gov

SIRT1's influence on apoptosis is primarily mediated through the deacetylation of key proteins involved in cell death pathways.

Pro-Survival Functions:

p53 Deacetylation: One of the most well-characterized functions of SIRT1 is its ability to deacetylate the tumor suppressor protein p53. embopress.orgplos.org Acetylation of p53 is a critical step for its activation in response to cellular stress, leading to cell cycle arrest and apoptosis. researchgate.net By deacetylating p53 at lysine 382, SIRT1 inhibits its transcriptional activity, thereby preventing the expression of pro-apoptotic target genes like Bax and PUMA and promoting cell survival. embopress.orgplos.orgnih.gov

FOXO Deacetylation: SIRT1 can also deacetylate FOXO transcription factors. researchgate.net While FOXO proteins can induce apoptosis, SIRT1-mediated deacetylation appears to shift their activity towards promoting stress resistance and cell cycle arrest, while inhibiting their pro-apoptotic functions. researchgate.net

Ku70 Deacetylation: SIRT1 deacetylates the DNA repair protein Ku70, which has been shown to inhibit Bax-induced apoptosis. embopress.orgbmbreports.org

Pro-Apoptotic Functions:

NF-κB Inhibition: In contrast to its effects on p53, SIRT1's inhibition of the NF-κB pathway can sensitize cells to apoptosis. embopress.orgnih.gov NF-κB is a key transcription factor that promotes the expression of anti-apoptotic genes, such as cIAP-2. embopress.orgnih.gov By deacetylating and inhibiting the RelA/p65 subunit of NF-κB, SIRT1 can reduce the expression of these survival genes, making cells more susceptible to apoptosis induced by stimuli like TNFα (tumor necrosis factor-alpha). embopress.orgnih.govresearchgate.net

This paradoxical role highlights SIRT1 as a critical switch that fine-tunes the cellular response to different signals, balancing life and death decisions. embopress.org

Table 5: SIRT1's Dual Role in Apoptosis Regulation

Target Protein Effect of SIRT1 Deacetylation Cellular Outcome
p53 Inhibition of transcriptional activity Cell survival, protection from p53-mediated apoptosis embopress.orgplos.orgnih.gov
FOXO proteins Inhibition of pro-apoptotic function Cell survival, stress resistance researchgate.net
Ku70 Activation Inhibition of Bax-induced apoptosis embopress.orgbmbreports.org
NF-κB (RelA/p65) Inhibition of transcriptional activity Sensitization to TNFα-induced apoptosis embopress.orgnih.govresearchgate.net

Cell Cycle Progression

SIRT1 plays a multifaceted role in the regulation of cell cycle progression, primarily through its ability to deacetylate key proteins involved in cell cycle control. This function allows SIRT1 to act as a crucial node in the cellular decision-making process between proliferation, growth arrest, and apoptosis in response to various cellular stresses. nih.gov

One of the most well-characterized mechanisms by which SIRT1 influences the cell cycle is through its interaction with the tumor suppressor protein p53. nih.gov In response to genotoxic stress, p53 is acetylated, which enhances its stability and transcriptional activity, leading to the expression of target genes that can induce cell cycle arrest or apoptosis. researchgate.net SIRT1 can deacetylate p53 at specific lysine residues, thereby inhibiting its transcriptional activity and suppressing p53-dependent cell cycle arrest and apoptosis. nih.govresearchgate.netdovepress.com This action allows for the continuation of the cell cycle or promotes cell survival under certain stress conditions.

Furthermore, SIRT1's influence extends to other key regulators of the cell cycle. For instance, SIRT1 can deacetylate the transcription factor E2F1. researchgate.net Acetylation of E2F1 enhances its pro-apoptotic activity; by deacetylating it, SIRT1 prevents the activation of E2F1's pro-apoptotic target genes, which include p53 and p73. researchgate.net

SIRT1 also interacts with and deacetylates Forkhead box O (FOXO) transcription factors, such as FOXO3a. researchgate.netnih.gov While SIRT1-mediated deacetylation of FOXO3a promotes its activity on genes involved in cell cycle arrest and stress resistance, it concurrently inhibits FOXO3a's ability to induce apoptosis. researchgate.net This differential regulation highlights SIRT1's capacity to fine-tune cellular responses to stress, favoring survival and maintenance over cell death.

The expression of cyclin-dependent kinase inhibitors, such as p21 (CDKN1A), is also under the regulatory control of SIRT1. dovepress.com p21 is a primary target of p53 and a potent inhibitor of cell cycle progression. tandfonline.com By deacetylating and inactivating p53, SIRT1 can reduce the expression of p21, thereby facilitating cell cycle progression. dovepress.com Conversely, inhibition of SIRT1 has been shown to increase p53 acetylation and subsequent p21 induction, leading to cell cycle arrest. tandfonline.com For example, the SIRT1 inhibitor MHY2245 has been observed to induce G2/M phase cell cycle arrest in colorectal cancer cells by downregulating cyclin B1, Cdc2, and Cdc25c. mdpi.com

Target ProteinEffect of SIRT1 DeacetylationConsequence for Cell Cycle
p53 Inhibition of transcriptional activitySuppression of cell cycle arrest and apoptosis nih.govresearchgate.netdovepress.com
E2F1 Prevention of pro-apoptotic gene activationInhibition of apoptosis researchgate.net
FOXO3a Promotion of cell cycle arrest and stress resistance genes; inhibition of pro-apoptotic genesFine-tuning of cellular stress response, favoring survival researchgate.net
p21 (indirect) Decreased expression via p53 inactivationFacilitation of cell cycle progression dovepress.com

Cellular Senescence

Cellular senescence is a state of irreversible cell cycle arrest that plays a dual role in aging and tumor suppression. SIRT1 is a key regulator of this process, generally acting to delay or prevent the onset of senescence. nih.govkoreascience.kr

A primary mechanism through which SIRT1 suppresses senescence is by maintaining genomic integrity. nih.govkoreascience.kr It contributes to the stability of chromatin and is involved in DNA damage repair processes. nih.gov For instance, upon DNA damage, SIRT1 can interact with various DNA repair factors to facilitate their function. mdpi.com

The p53 pathway is also a critical mediator of SIRT1's effects on senescence. nih.gov By deacetylating and inactivating p53, SIRT1 can suppress stress-induced premature senescence. nih.govfrontiersin.org This is further supported by the observation that metformin, a drug known to influence SIRT1 activity, can modulate p53 acetylation to balance senescence and apoptosis. frontiersin.orgfrontiersin.org SIRT1 also targets other key proteins in the senescence pathway, including the cyclin-dependent kinase inhibitors p21 and p16. frontiersin.orgfrontiersin.org

Another important aspect of senescence is the senescence-associated secretory phenotype (SASP), which involves the secretion of a host of pro-inflammatory cytokines, chemokines, and growth factors by senescent cells. plos.orgnih.govplos.org These factors can have profound effects on the surrounding tissue microenvironment, contributing to age-related inflammation and pathologies. plos.orgnih.govresearchgate.net Research has shown that SIRT1 expression is often decreased in senescent cells, while the expression of SASP components is reciprocally increased. plos.orgnih.govplos.org SIRT1 negatively regulates the expression of SASP factors, such as Interleukin-6 (IL-6) and Interleukin-8 (IL-8), at the transcriptional level. plos.orgnih.govplos.org It achieves this by binding to the promoter regions of these genes and deacetylating histones, specifically H3K9 and H4K16, leading to gene silencing. plos.orgnih.gov During senescence, SIRT1 dissociates from these promoters, leading to increased histone acetylation and subsequent expression of SASP components. plos.orgnih.gov Depletion of SIRT1 has been shown to accelerate and enhance the expression of these pro-inflammatory factors. plos.orgnih.gov

FactorRole of SIRT1Mechanism
p53 Suppression of senescenceDeacetylation and inactivation of p53, preventing the induction of senescence-related genes. nih.govfrontiersin.org
p21/p16 Suppression of senescenceIndirectly regulated through p53 and other pathways to prevent cell cycle arrest. frontiersin.orgfrontiersin.org
SASP (e.g., IL-6, IL-8) Negative regulation of expressionBinds to promoter regions of SASP genes and deacetylates histones to repress transcription. plos.orgnih.govplos.org
Genomic Stability MaintenanceParticipation in DNA damage repair and chromatin stabilization. nih.govkoreascience.krmdpi.com

Autophagy Modulation

Autophagy is a fundamental cellular process for the degradation and recycling of damaged organelles and proteins, crucial for maintaining cellular homeostasis. SIRT1 is a key positive regulator of autophagy, influencing multiple stages of the process from initiation to maturation and degradation. frontiersin.orgnih.gov

SIRT1's role in autophagy is tightly linked to the cell's nutrient status. Under conditions of nutrient starvation or caloric restriction, SIRT1 is activated and promotes autophagy to provide the cell with essential building blocks for survival. frontiersin.orgnih.gov One of the direct mechanisms of SIRT1-mediated autophagy induction is the deacetylation of essential autophagy-related (Atg) proteins. nih.govnih.gov SIRT1 can form a complex with and deacetylate Atg5, Atg7, and Atg8 (LC3). nih.govnih.gov The deacetylation of these proteins is critical for the formation and elongation of the autophagosome. frontiersin.orgnih.gov For instance, under nutrient-rich conditions, Atg5, Atg7, and Atg12 are acetylated, which inhibits the formation of the Atg12-Atg5-Atg16L1 complex required for autophagosome elongation. frontiersin.org Upon starvation, SIRT1 deacetylates these proteins, facilitating the formation of this complex. frontiersin.org

SIRT1 also regulates autophagy indirectly through the deacetylation of transcription factors that control the expression of autophagy-related genes. The Forkhead box O (FOXO) family of transcription factors, particularly FOXO1 and FOXO3, are important targets. nih.govnih.gov SIRT1-mediated deacetylation of FOXO1 is necessary for the expression of Rab7, a small GTPase that facilitates the fusion of autophagosomes with lysosomes. frontiersin.org Deacetylation of FOXO3 by SIRT1 leads to the activation of its transcriptional activity and the subsequent induction of autophagy, in part through the expression of Bnip3. researchgate.net

Furthermore, SIRT1 can modulate autophagy through its influence on major nutrient-sensing pathways, including the AMP-activated protein kinase (AMPK) and the mammalian target of rapamycin (B549165) (mTOR) pathways. frontiersin.orgspandidos-publications.com SIRT1 activation can lead to the activation of AMPK, which in turn can induce autophagy by inhibiting mTORC1. frontiersin.orgspandidos-publications.com For example, in hypoxic cardiomyocytes, SIRT1 has been shown to promote autophagy by activating AMPK. spandidos-publications.com

The interplay between SIRT1 and autophagy is bidirectional, as autophagy can also regulate SIRT1 levels. Under certain conditions, such as senescence, SIRT1 can be targeted for degradation by nuclear autophagy. frontiersin.org

Stage of AutophagySIRT1 TargetMechanism of Regulation
Initiation/Elongation Atg5, Atg7, Atg12Direct deacetylation, promoting the formation of the Atg12-Atg5-Atg16L1 complex. frontiersin.orgnih.gov
Elongation/Maturation LC3 (Atg8)Direct deacetylation of nuclear LC3, facilitating its export to the cytoplasm for lipidation. frontiersin.orgresearchgate.net
Gene Expression FOXO1, FOXO3Deacetylation and activation, leading to the transcription of autophagy-related genes like Rab7 and Bnip3. frontiersin.orgnih.govresearchgate.net
Upstream Signaling AMPK/mTORActivation of AMPK, which inhibits mTORC1 and induces autophagy. frontiersin.orgspandidos-publications.com

Mitochondrial Function and Biogenesis

SIRT1 is a pivotal regulator of mitochondrial function and biogenesis, processes that are essential for cellular energy homeostasis and adaptation to metabolic demands. nih.govmdpi.com

The most well-documented mechanism by which SIRT1 influences mitochondrial biogenesis is through its interaction with the peroxisome proliferator-activated receptor-gamma coactivator 1-alpha (PGC-1α). nih.govmdpi.comspandidos-publications.com PGC-1α is a master regulator of mitochondrial biogenesis, and its activity is modulated by post-translational modifications, including acetylation. plos.org SIRT1 deacetylates PGC-1α, which is generally thought to enhance its activity and promote the transcription of genes involved in mitochondrial biogenesis and function. nih.govmdpi.com This SIRT1-PGC-1α axis is particularly important in response to stimuli such as caloric restriction and exercise, which are known to increase mitochondrial biogenesis. nih.gov

However, it is important to note that the role of SIRT1 in PGC-1α-mediated mitochondrial biogenesis has been a subject of some debate, with some studies suggesting that SIRT1 may inhibit PGC-1α activity. plos.org Despite this controversy, a substantial body of evidence supports a positive regulatory role for SIRT1 in mitochondrial biogenesis in various tissues and contexts. nih.govmdpi.comspandidos-publications.com For instance, in hippocampal neurons following status epilepticus, increased SIRT1 expression leads to the deacetylation of PGC-1α and subsequent induction of mitochondrial biogenesis, which acts as a neuroprotective mechanism. mdpi.com

SIRT1's influence on mitochondria extends beyond biogenesis. It also plays a role in maintaining mitochondrial quality control through the regulation of mitophagy, the selective autophagic removal of damaged mitochondria. nih.gov By ensuring the efficient removal of dysfunctional mitochondria, SIRT1 helps to maintain a healthy mitochondrial population.

Furthermore, SIRT1 can impact mitochondrial function by regulating the expression of various mitochondrial proteins and by influencing mitochondrial dynamics (fusion and fission). spandidos-publications.com For example, SIRT1 has been shown to regulate the activity of SIRT3, another sirtuin located in the mitochondria, through PGC-1α. spandidos-publications.com SIRT3, in turn, can deacetylate and activate numerous mitochondrial enzymes, thereby enhancing mitochondrial function.

ProcessKey SIRT1 Target/PartnerMechanism and Outcome
Mitochondrial Biogenesis PGC-1αDeacetylation of PGC-1α, leading to increased transcription of genes for mitochondrial proteins. nih.govmdpi.comspandidos-publications.com
Mitochondrial Quality Control Mitophagy pathwaysPromotion of mitophagy to remove damaged mitochondria. nih.gov
Mitochondrial Function SIRT3Indirect regulation of SIRT3 activity via PGC-1α, leading to enhanced mitochondrial enzyme activity. spandidos-publications.com
Energy Homeostasis ATP ProductionIncreased mitochondrial DNA content and cellular ATP levels. spandidos-publications.com

Inflammatory Response Pathways

SIRT1 is a potent negative regulator of inflammation, and its anti-inflammatory effects are mediated through the modulation of several key inflammatory signaling pathways. frontiersin.orgplos.orgnih.gov

A central mechanism of SIRT1's anti-inflammatory action is the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway. mdpi.complos.orgnih.gov NF-κB is a master transcription factor that controls the expression of a vast array of pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules. mdpi.com SIRT1 directly interacts with and deacetylates the p65/RelA subunit of NF-κB at lysine 310. mdpi.complos.orgmedsci.org This deacetylation event inhibits the transcriptional activity of NF-κB, thereby suppressing the expression of its pro-inflammatory target genes. mdpi.comfrontiersin.orgmedsci.org This leads to a reduction in the production of inflammatory mediators such as tumor necrosis factor-alpha (TNF-α), interleukin-1 beta (IL-1β), and interleukin-6 (IL-6). medsci.orgfrontiersin.orgijbs.com

The activation of SIRT1 by compounds like resveratrol (B1683913) has been shown to alleviate liver inflammation by promoting the deacetylation of NF-κB p65 and inhibiting the NLRP3 inflammasome pathway in macrophages. medsci.org Conversely, inhibition of SIRT1 can exacerbate inflammation. medsci.org

Beyond direct deacetylation of p65, SIRT1 can also influence NF-κB signaling by promoting the association of the p65/p50 heterodimer with its inhibitor, IκB-α, which facilitates the transport of the NF-κB complex out of the nucleus and back to the cytoplasm, thus inactivating it. mdpi.com

SIRT1 also modulates other inflammatory pathways. It can influence the activity of activator protein-1 (AP-1) and p38 mitogen-activated protein kinase (MAPK) pathways. frontiersin.orgfrontiersin.org Additionally, SIRT1 can regulate inflammation through its effects on metabolic pathways. For example, by modulating glycolysis and bile acid metabolism, SIRT1 can alleviate allergic airway and intestinal inflammation. frontiersin.org

The anti-inflammatory properties of SIRT1 are not limited to its direct effects on immune cells. By suppressing the senescence-associated secretory phenotype (SASP), as discussed in section 3.4.3, SIRT1 can reduce the chronic low-grade inflammation associated with aging. plos.orgnih.govplos.org

Pathway/TargetEffect of SIRT1 ModulationOutcome
NF-κB (p65/RelA) Deacetylation at lysine 310Inhibition of transcriptional activity, reduced expression of pro-inflammatory cytokines (TNF-α, IL-1β, IL-6). mdpi.comfrontiersin.orgplos.orgmedsci.org
NLRP3 Inflammasome InhibitionDownregulation of the NF-κB/NLRP3 pathway, reducing secretion of inflammatory cytokines. medsci.org
AP-1 and p38 MAPK ModulationContribution to the overall anti-inflammatory effect. frontiersin.orgfrontiersin.org
SASP SuppressionReduced chronic inflammation associated with cellular senescence. plos.orgnih.govplos.org

Investigational Biological Effects of Sirtuin Modulator 1 in Pre Clinical and in Vitro Models

Metabolic System Studies

SIRT1 plays a central role in orchestrating metabolic responses in key tissues such as the liver, pancreas, adipose tissue, and skeletal muscle. openaccessjournals.comijbs.com It functions as a cellular energy sensor, responding to changes in intracellular NAD+ levels, which reflect the cell's energy status. nih.govphysiology.org By deacetylating a variety of target proteins, SIRT1 modulates critical pathways in glucose and lipid metabolism, energy balance, and the cellular response to nutrient availability. nih.govfrontiersin.org

Modulation of SIRT1 has demonstrated significant effects on glucose metabolism and insulin (B600854) action in various experimental models. e-dmj.orgnih.gov SIRT1 activation is generally associated with improved glucose control and enhanced insulin sensitivity through multiple mechanisms. frontiersin.orgnih.gov

In pancreatic β-cells, SIRT1 positively regulates insulin secretion in response to glucose. e-dmj.orgnih.gov It achieves this, in part, by repressing the uncoupling protein 2 (UCP2), which leads to increased ATP production and subsequently, insulin release. oup.com SIRT1 also protects these cells from oxidative stress and inflammation-induced damage. e-dmj.orgnih.gov

In peripheral tissues like the liver, skeletal muscle, and adipose tissue, SIRT1 enhances insulin sensitivity. nih.gov It can deacetylate and inhibit protein tyrosine phosphatase 1B (PTP1B), a key negative regulator of the insulin receptor, thereby amplifying insulin signaling. frontiersin.org In animal models of insulin resistance, SIRT1 activators have been shown to improve glucose homeostasis. e-dmj.orgnih.gov Overexpression of SIRT1 in skeletal muscle can abrogate the rise in PTP1B levels seen in insulin-resistant obese mice, restoring insulin-stimulated signaling. frontiersin.org Furthermore, SIRT1 activation suppresses inflammatory pathways, such as those mediated by NF-κB, which are known to contribute to insulin resistance. nih.govtermedia.pl

Table 1: Effects of SIRT1 Modulation on Glucose Homeostasis and Insulin Sensitivity

Model System SIRT1 Modulation Key Findings Reference(s)
Animal Models (Insulin Resistance) Activation (e.g., Resveratrol) Beneficial effects on glucose homeostasis and insulin sensitivity. e-dmj.orgnih.gov
Pancreatic β-cells (In Vitro/Animal) Activation/Overexpression Positively regulates insulin secretion; protects cells from oxidative stress. e-dmj.orgnih.govoup.com
Skeletal Muscle (Obese Mice) Overexpression Abrogated increased PTP1B levels and improved insulin signaling. frontiersin.org
Liver (Fasting) Activation Promotes gluconeogenesis by activating PGC-1α and FOXO1. frontiersin.orgnih.gov
Adipose, Skeletal Muscle, Liver Activation (e.g., Resveratrol) Increased insulin sensitivity. nih.gov
Animal Models (High-Fat Diet) Activation (e.g., SRT1720) Protects against glucose intolerance and insulin resistance. openaccessjournals.comijbs.comnih.gov

SIRT1 is a crucial regulator of lipid metabolism, primarily by promoting fat mobilization and fatty acid oxidation while suppressing fat storage. nih.govmdpi.com Its activity is particularly important in the liver and white adipose tissue (WAT).

In the liver, SIRT1 activity increases during fasting to shift metabolism towards energy production from stored fats. nih.gov It deacetylates and activates peroxisome proliferator-activated receptor-gamma coactivator 1-alpha (PGC-1α), a master regulator of mitochondrial biogenesis and fatty acid β-oxidation. nih.govnih.gov Adenoviral knockdown of SIRT1 in the livers of fasted mice resulted in reduced expression of genes involved in fatty acid oxidation. nih.govnih.gov Conversely, mice with liver-specific SIRT1 overexpression are protected from high-fat diet-induced hepatic steatosis (fatty liver). nih.gov SIRT1 also suppresses lipogenesis by inhibiting the activity of sterol regulatory element-binding protein 1c (SREBP-1c), a key transcription factor for fat synthesis. nih.govmdpi.com

In WAT, SIRT1 promotes lipolysis, the breakdown of stored triglycerides into free fatty acids. oup.com It also plays a role in regulating the expression and secretion of adiponectin, an adipokine that improves insulin sensitivity and has anti-inflammatory properties. e-dmj.orgnih.govtermedia.pl

Table 2: Research Findings on SIRT1 and Lipid Metabolism in Animal Models

Animal Model SIRT1 Modulation Effect on Lipid Metabolism Key Pathway(s) Reference(s)
Fasted Mice Hepatic SIRT1 Knockdown Reduced fatty acid β-oxidation. PGC-1α nih.govnih.gov
High-Fat Diet Mice Liver-Specific SIRT1 Overexpression Protection from hepatic steatosis, dyslipidemia. PGC-1α nih.gov
Obese Mice (Diet-induced/Genetic) SIRT1 Activation (Chemical Activators) Attenuated liver steatosis. SREBP Inhibition nih.gov
Mice General SIRT1 Activation Promotes fat mobilization from white adipose tissue. Lipolysis nih.gov
Alcohol-Treated Mice SIRT1 Activation (Resveratrol) Alleviated alcoholic fatty liver. SREBP nih.gov

SIRT1 is a key molecular link mediating the physiological responses to caloric restriction (CR), a dietary regimen known to extend lifespan and improve health in various species. nih.govfrontiersin.orge-dmj.org Activation of SIRT1 can mimic many of the metabolic benefits of CR. nih.gov

Studies have shown that SIRT1 levels are enhanced in metabolically relevant hypothalamic nuclei in mice subjected to reduced caloric intake. oup.com The hypothalamus is a critical brain region for controlling food intake and energy expenditure. openaccessjournals.com Mice with brain-specific overexpression of SIRT1 exhibit a metabolic phenotype that closely resembles that of calorie-restricted mice, including increased metabolic activity. oup.com Central SIRT1 activation can influence energy balance by modulating the melanocortin system, which regulates appetite and energy expenditure. oup.com For example, sustained reduction of SIRT1 in the arcuate nucleus (ARC) of the hypothalamus led to long-term reduced food intake and body weight gain in rodents. oup.com

Furthermore, SIRT1 activators like SRT1720 have been shown to mimic the metabolic adaptations seen with CR in mice, conferring protection against metabolic diseases and enhancing oxidative metabolism in skeletal muscle, liver, and brown adipose tissue (BAT). nih.govijbs.comnih.gov

Table 3: SIRT1's Role in Energy Balance and Caloric Restriction (CR) Mimicry

Model/Condition SIRT1 Activity/Level Observed Effect Reference(s)
Calorie-Restricted Mice Increased in Hypothalamus Mimics metabolic benefits of CR. oup.com
Mice with Brain-Specific SIRT1 Overexpression Overexpression Phenotype resembles CR mice; increased metabolic activity. nih.govoup.com
Rodent Model Reduced SIRT1 in Hypothalamic ARC Reduced food intake and body weight gain. oup.com
Wild-Type Mice Treatment with SIRT1 Activator (SRT1720) Mimicked metabolic adaptations of CR; protection against metabolic disease. nih.govnih.gov
Mice on CR Increased SIRT1 Mediates adaptive transcriptional outputs to nutrient status. nih.gov

Lipid Metabolism in Animal Models

Neurological System Studies

Beyond its metabolic roles, SIRT1 is crucial for neuronal health, playing significant roles in neurodevelopment, synaptic plasticity, and protection against neurodegeneration. frontiersin.orgnih.gov Its activity affects neuronal survival, morphology, and function, making it a target of interest for age-related neurological disorders. frontiersin.orgnih.gov

SIRT1 activation has shown neuroprotective effects in a wide range of in vitro and animal models of neurodegenerative diseases, including Alzheimer's disease (AD), Parkinson's disease (PD), Huntington's disease (HD), and amyotrophic lateral sclerosis (ALS). nih.govembopress.orggriffith.edu.au

In models of AD, SIRT1 overexpression or activation by compounds like resveratrol (B1683913) has been shown to reduce neurodegeneration. embopress.orgfrontiersin.org For instance, in the p25 transgenic mouse model of AD, resveratrol treatment reduced neurodegeneration in the hippocampus and prevented learning impairment. embopress.org Direct injection of a SIRT1-carrying lentivirus into the hippocampus of these mice also conferred significant protection against neuronal loss. embopress.org The protective mechanisms include reducing the accumulation of amyloid-beta (Aβ) by inhibiting NF-κB signaling and promoting the non-amyloidogenic processing of amyloid precursor protein (APP). griffith.edu.auresearchgate.net SIRT1 also deacetylates the tau protein, and its deficiency is associated with the aggregation of acetylated tau. griffith.edu.aujneurology.com

In models of HD, brain-specific knockout of SIRT1 exacerbated brain pathology, whereas its overexpression improved survival and neuropathology. jneurology.com SIRT1's neuroprotective effect in HD models involves the deacetylation and activation of CREB-regulated transcription coactivator 1 (CRTC1), which in turn increases the expression of the crucial neurotrophin, brain-derived neurotrophic factor (BDNF). jneurology.com

For ALS, resveratrol was shown to protect against neurodegeneration in a cell model by activating SIRT1. jneurology.com In PD models, SIRT1 activation protects against α-synuclein aggregation by activating molecular chaperones and can reduce neuronal apoptosis. aginganddisease.orgfrontiersin.org

Table 4: Neuroprotective Effects of SIRT1 Modulation in Pre-clinical Models

Disease Model Model Type SIRT1 Modulation Key Neuroprotective Finding(s) Reference(s)
Alzheimer's Disease (AD) p25 Transgenic Mouse Activation (Resveratrol); Overexpression (Lentivirus) Reduced hippocampal neurodegeneration; prevented learning impairment. embopress.org
AD In Vitro (Microglia) Activation Protects against Aβ toxicity by inhibiting NF-κB signaling. griffith.edu.au
Huntington's Disease (HD) Mouse Model Overexpression Improved survival and neuropathology; increased BDNF expression. jneurology.com
Amyotrophic Lateral Sclerosis (ALS) Cell Culture Model Activation (Resveratrol) Protected against neurodegeneration under energetic stress. embopress.orgjneurology.com
Parkinson's Disease (PD) Cell Culture/Animal Models Activation Protects against α-synuclein aggregation; reduces apoptosis. aginganddisease.orgfrontiersin.org

SIRT1 is indispensable for normal learning, memory, and synaptic plasticity. jneurosci.org Studies using genetically modified mice have been crucial in elucidating its role in cognitive processes.

SIRT1 knockout (KO) mice show significant deficits in both short-term and long-term hippocampus-dependent memory. jneurosci.org This cognitive impairment is associated with defects in hippocampal long-term potentiation (LTP), a cellular correlate of learning and memory, without altering basal synaptic properties. jneurosci.org Neurons from SIRT1-KO mice also exhibit reduced dendritic branching and complexity. jneurosci.org

Conversely, overexpression of SIRT1 in a mouse model for AD preserved cognition and reduced impairments in learning and memory. frontiersin.org SIRT1 activation can increase the expression of BDNF, a protein critical for neuronal survival, synaptic plasticity, and neurogenesis, which can improve hippocampal function. spandidos-publications.com In some models, SIRT1 activation by resveratrol has been shown to prevent cognitive decline. embopress.org The Sirt1/PGC-1α pathway, in particular, has been identified as a potential therapeutic target for improving cognitive impairment by modulating oxidative stress and neuroinflammation. aging-us.com

However, the effects of SIRT1 on cognition can be complex. While essential for normal function, global SIRT1 overexpression in healthy mice has been linked to elevated anxiety and decreased exploratory drive, without necessarily enhancing memory. jneurosci.orgfrontiersin.org

Table 5: Role of SIRT1 in Cognitive Function and Memory in Animal Models

Animal Model SIRT1 Status Impact on Cognition and Memory Associated Mechanism(s) Reference(s)
SIRT1 Knockout (KO) Mice Knockout Deficits in short- and long-term memory. Impaired hippocampal LTP; reduced dendritic complexity. jneurosci.org
AD Mouse Model (3xTg-SIRT1) Overexpression Preserved cognition; decreased learning and memory impairments. Decreased AD pathology. frontiersin.org
p25 Transgenic Mice Resveratrol-mediated Activation Prevented cognitive decline. Reduced neurodegeneration. embopress.org
APP/PS1 Mice Activation (Piperlongumine) Improved novel object recognition and working memory. Reduced amyloid-beta; reduced neuroinflammation. researchgate.net
Aged Mice with Maternal Sleep Deprivation Environmental Enrichment Ameliorated cognitive impairment. Activation of Sirt1/PGC-1α pathway. aging-us.com

Neuroinflammation Modulation in Animal Models

Sirtuin modulator 1 has been shown to exert significant neuroprotective effects by modulating neuroinflammatory processes in various animal models. A key mechanism of action is the inhibition of the NF-κB signaling pathway, a central regulator of inflammation. jneurology.comnih.govnih.gov In models of neuroinflammation, activation of SIRT1 by its modulators leads to the deacetylation of the p65 subunit of NF-κB, which inhibits its transcriptional activity and subsequent production of pro-inflammatory cytokines. nih.govnih.gov

In vitro studies using microglial cells have demonstrated that SIRT1 activation can reduce the inflammatory response triggered by stimuli like lipopolysaccharide (LPS) or amyloid-beta (Aβ) peptides. jneurology.comnih.gov For instance, treatment with resveratrol, a well-characterized SIRT1 activator, has been shown to decrease the production of inflammatory mediators such as TNF-α and IL-1β in activated microglia. researchgate.net Furthermore, in animal models of neurodegenerative diseases like Alzheimer's, SIRT1 modulation has been linked to reduced Aβ toxicity and neuroinflammation. jneurology.comfrontiersin.org Some studies suggest that SIRT1 activation can also indirectly regulate neuroinflammation by targeting other pathways, such as those involving PPARα. nih.gov

Model System Key Findings Mechanism of Action
LPS-induced neuroinflammation in miceReduced pro-inflammatory cytokine expression (TNF-α, IL-1β). researchgate.netUpregulation of SIRT1 and subsequent inhibition of NF-κB signaling. researchgate.net
In vitro microglial cell culture (LPS-stimulated)Decreased inflammatory mediator production. mdpi.comInhibition of NF-κB transcriptional activity. nih.gov
Animal model of Alzheimer's DiseaseAmeliorated neuroinflammation and cognitive decline. frontiersin.orgReduction of Aβ pathology and NF-κB signaling. frontiersin.org
In vitro neurotoxin-induced modelsAttenuated neuronal apoptosis and neuroinflammation. mdpi.comActivation of the AMPK/SIRT1 axis. mdpi.com

Cardiovascular System Studies in Pre-clinical Models

The cardiovascular benefits of Sirtuin modulator 1 have been extensively studied in pre-clinical models, demonstrating protective effects against a range of cardiovascular pathologies. oup.com Activation of SIRT1 has been shown to improve endothelial function, reduce atherosclerosis, and protect the heart from ischemic injury and hypertrophy. oup.comfrontiersin.org

In animal models of atherosclerosis, SIRT1 activation has been associated with reduced lipid peroxidation and improved vascular health. spandidos-publications.com For example, the SIRT1 activator resveratrol has been shown to reduce central arterial wall inflammation and stiffening in animals fed a high-fat diet. mdpi.com Furthermore, SIRT1 modulation can improve cardiac function in models of heart failure by enhancing the expression of AMP-activated protein kinase (AMPK) and upregulating sarcoplasmic calcium ATPase. mdpi.com In the context of cardiac hypertrophy, SIRT1 overexpression has been found to directly repress the hypertrophic growth of cardiomyocytes. ahajournals.org

Model System Key Findings Mechanism of Action
Rat model of myocardial infarctionImproved cardiac function. mdpi.comEnhanced expression of AMP-activated protein kinase (AMPK). mdpi.com
Diabetic cardiomyopathy mouse modelImproved cardiac function. mdpi.comUpregulation of sarcoplasmic calcium ATPase. mdpi.com
Hypertension-induced heart failure modelIncreased animal survival. mdpi.comSuggested to be a beneficial metabolic therapy. mdpi.com
Animal models of cardiac hypertrophyAttenuated cardiac hypertrophy and fibrosis. spandidos-publications.comahajournals.orgInhibition of the TGF-β1 signaling pathway. spandidos-publications.com

Immune System Modulation in Pre-clinical Models

Sirtuin modulator 1 has demonstrated a significant role in modulating both innate and adaptive immune responses in pre-clinical studies. SIRT1 is involved in the regulation of T-cell and B-cell maturation, as well as in the control of chronic inflammation and autoimmune diseases. frontiersin.orgnih.gov

In models of trained immunity, a de facto innate immune memory, pharmacological modulation of SIRT1 has shown to modify cytokine responses. Specifically, inhibition of SIRT1 can lead to an upregulation of pro-inflammatory innate cytokine production by peripheral blood mononuclear cells (PBMCs). Conversely, SIRT1 activation has been shown to have anti-inflammatory effects by deacetylating and thereby regulating the activity of key transcription factors involved in immune cell differentiation and function, such as NF-κB and c-Jun. oup.com In dendritic cells, SIRT1 plays a role in T-cell differentiation by modulating the production of TGF-β1 and IL-12. mdpi.com

Model System Key Findings Mechanism of Action
In vitro human PBMCsInhibition of SIRT1 increased pro-inflammatory cytokine production. Regulation of gene transcription related to immune responses.
In vitro trained immunity modelSIRT1 activation mildly modified trained immunity responses. Modulation of cytokine production (e.g., IL-6).
Dendritic cell modelsSIRT1 knockout drove pro-inflammatory T helper type 1 cell development. frontiersin.orgRegulation of T cell differentiation. mdpi.comfrontiersin.org

Endocrine System Modulation in Animal Models

Sirtuin modulator 1 has been shown to influence several axes of the endocrine system, highlighting its role in hormonal regulation and metabolic homeostasis.

Hypothalamic-Pituitary-Thyroid (HPT) Axis Regulation

SIRT1 plays a significant role in the regulation of the Hypothalamic-Pituitary-Thyroid (HPT) axis. mdpi.compreprints.org It is highly expressed in the thyrotropes of the pituitary gland and is involved in the release of thyroid-stimulating hormone (TSH). mdpi.comresearchgate.net In rodent models, SIRT1 deacetylates phosphatidylinositol-4-phosphate (B1241899) 5-kinase type-1 gamma (PI4P5K1), an enzyme that promotes TSH release. mdpi.comresearchgate.netresearchgate.net Studies using SIRT1 knockout mice have demonstrated that a lack of SIRT1 leads to decreased secretion of thyroxine (T4). mdpi.compreprints.org Conversely, inhibiting hypothalamic SIRT1 in diet-induced obese rats was found to enhance the activity of the HPT axis, leading to increased circulating levels of triiodothyronine (T3) and augmented energy expenditure. oup.comoup.com

Hypothalamic-Pituitary-Adrenal (HPA) Axis Regulation

SIRT1 also modulates the Hypothalamic-Pituitary-Adrenal (HPA) axis, which is central to the body's stress response. mdpi.compreprints.org SIRT1 is highly expressed in the paraventricular nucleus (PVN) of the hypothalamus, where it influences the production of corticotropin-releasing hormone (CRH). mdpi.comnih.gov Studies in male rats suggest that SIRT1 regulates the production of active CRH by affecting the prohormone convertase 2 (PC2). nih.gov Furthermore, in mouse corticotroph cell lines, SIRT1 activators increased the levels of prohormone convertases 1 and 2 (PC1 and PC2), while inhibitors decreased their levels, suggesting an indirect modulatory role of SIRT1 on the HPA axis. nih.gov

Steroid Hormone Receptor Activity (e.g., Androgen Receptors, Estrogen Receptors)

SIRT1 can regulate the activity of steroid hormone receptors, including androgen receptors (AR) and estrogen receptors (ER), through various mechanisms. frontiersin.orgnih.govbioscientifica.com For androgen receptors, SIRT1 can directly deacetylate the receptor, leading to the inhibition of its activation and the transcription of AR-dependent genes. frontiersin.orgnih.gov In the case of estrogen receptors, SIRT1 appears to act more indirectly. It can repress the transcription of ERα and modulate its activity through pathways such as the PI3K/AKT pathway. frontiersin.orgnih.gov For example, SIRT1 can inhibit ERα signaling, which can suppress cell growth in both normal and cancerous mammary epithelial cells. frontiersin.org The interaction between SIRT1 and steroid hormone receptors is complex and can be influenced by the specific cellular context and the presence of other signaling molecules. nih.govwalshmedicalmedia.com

Endocrine Axis/Receptor Model System Key Findings Mechanism of Action
HPT Axis Rodent modelsSIRT1 regulates TSH release. mdpi.comresearchgate.netresearchgate.netDeacetylation of PIP5Kγ. mdpi.comresearchgate.netresearchgate.net
SIRT1 knockout miceDecreased T4 secretion. mdpi.compreprints.orgImpaired TSH release mechanism. mdpi.compreprints.org
Diet-induced obese ratsInhibition of hypothalamic SIRT1 enhanced HPT axis activity. oup.comoup.comIncreased α-MSH leading to augmented TRH and T3 levels. oup.comoup.com
HPA Axis Male ratsSIRT1 regulates CRH production. nih.govAffecting the biosynthesis of PC2. nih.gov
Mouse corticotroph cell lineSIRT1 modulators altered PC1 and PC2 levels. nih.govIndirect modulation of the HPA axis. nih.gov
Steroid Hormone Receptors In vitro cancer cell linesSIRT1 deacetylates and inactivates AR. nih.govDirect deacetylation of the AR protein. nih.gov
Mammary epithelial cellsSIRT1 represses ERα transcription and activity. frontiersin.orgnih.govIndirectly via modulation of signaling pathways like PI3K/AKT. frontiersin.orgnih.gov

Investigations in Specific Disease Models (Excluding Human Clinical Data)

Cancer Research in Cell Lines and Animal Models (e.g., Pancreatic Cancer, Multiple Myeloma, Colon Cancer)

Sirtuin 1 (SIRT1) has demonstrated a complex and often contradictory role in cancer, acting as either a tumor suppressor or a promoter depending on the specific cancer type and cellular context. nih.govaacrjournals.org Its function as a NAD+-dependent deacetylase places it at the crossroads of various cellular processes critical to cancer development, including cell survival, apoptosis, and metabolic regulation. nih.govmdpi.com

Pancreatic Cancer: In pancreatic ductal adenocarcinoma (PDAC), one of the most lethal cancers, SIRT1 has been extensively studied. mdpi.comnih.gov High SIRT1 expression is often associated with poorly differentiated tumors and unfavorable disease outcomes. researchgate.net Research in pancreatic cancer cell lines (PANC-1, BxPC-3, and ASPC-1) has shown that SIRT1 is highly expressed. researchgate.net Studies indicate that SIRT1 plays a role in the chemoresistance of pancreatic cancer cells, particularly against drugs like gemcitabine. mdpi.comresearchgate.net It influences apoptosis and chemoresistance by enhancing glycolytic metabolism and HIF-1α signaling, which helps sustain tumor survival. nih.gov

SIRT1 is also involved in acinar-to-ductal metaplasia (ADM), a precursor to pancreatic cancer lesions. nih.gov During ADM, SIRT1 undergoes a temporary shift from the nucleus to the cytoplasm, a process that appears to stimulate ADM. nih.gov Inhibition of SIRT1 has been shown to suppress ADM and decrease the viability of established pancreatic cancer cells. nih.gov Furthermore, SIRT1 can deacetylate key transcription factors like Pancreatic transcription factor-1a and β-catenin, which are important for acinar differentiation. nih.gov One study revealed that SIRT1 activation, through overexpression or with resveratrol, reduces β-catenin protein levels and its transcriptional activity, leading to a decrease in cancer cell proliferation. mdpi.com

Multiple Myeloma: In the context of multiple myeloma (MM), a hematological malignancy, targeting SIRT1 has shown therapeutic potential in preclinical models. nih.gov The SIRT1 modulator SRT1720 has been observed to inhibit the growth of MM cells and induce apoptosis, even in cells resistant to conventional therapies, without significantly harming normal cells. nih.gov The mechanisms behind this anti-MM activity include the activation of caspases, an increase in reactive oxygen species, and the inhibition of nuclear factor-κB (NF-κB). nih.govmdpi.com In animal tumor models, SRT1720 was found to inhibit the growth of MM tumors. nih.gov

Another SIRT1 inhibitor, cambinol (B1668241), has demonstrated anti-proliferative effects on MM cell lines (RPMI8226 and U266) in a dose- and time-dependent manner. nih.govresearchgate.net Cambinol was shown to induce apoptosis and cause cell cycle arrest at the G1 phase. nih.govresearchgate.net The proposed mechanism involves the upregulation of acetylated p53, which in turn increases p21 protein levels and inhibits cyclin D1. nih.gov

Colon Cancer: Studies in colon cancer models suggest a tumor-suppressive role for SIRT1. Ectopic expression of SIRT1 led to decreased proliferation in colon cancer cell lines and reduced tumor growth in animal models. nih.gov One of the key mechanisms identified is the ability of SIRT1 to inhibit β-catenin, a component of the Wnt signaling pathway. nih.govfrontiersin.org This inhibition results in the suppression of intestinal tumorigenesis and the growth of colon cancer. nih.govfrontiersin.org In the APC+/min mouse model of intestinal tumors, SIRT1 expression promotes the cytoplasmic relocalization of the oncogenic form of β-catenin, thereby inhibiting its transcriptional activity and cell proliferation. frontiersin.org

Cancer ModelSIRT1 Modulator/ActionKey Findings in Preclinical ModelsReported Mechanism of Action
Pancreatic CancerSIRT1 InhibitionSuppresses acinar-to-ductal metaplasia (ADM); Reduces cancer cell viability. nih.govInhibition of β-catenin and other transcription factors. mdpi.comnih.gov
Pancreatic CancerSIRT1 Activation (e.g., Resveratrol)Reduces β-catenin protein levels and transcriptional activity. mdpi.comDownregulation of β-catenin-mediated target genes like cyclinD1. mdpi.com
Multiple MyelomaSRT1720 (Activator)Inhibited growth and induced apoptosis in MM cells; Inhibited tumor growth in animal models. nih.govActivation of caspases; Increase in reactive oxygen species; Inhibition of NF-κB. nih.govmdpi.com
Multiple MyelomaCambinol (Inhibitor)Inhibited proliferation and induced apoptosis in MM cell lines. nih.govresearchgate.netUpregulation of acetylated p53, leading to increased p21 and decreased cyclin D1. nih.gov
Colon CancerSIRT1 OverexpressionReduced proliferation in cell lines; Attenuated tumor growth in animal models. nih.govInhibition of β-catenin signaling pathway. nih.govfrontiersin.org

Liver Disease Models (e.g., Alcoholic-Associated Liver Disease, Metabolic Dysfunction-Associated Steatotic Liver Disease)

SIRT1 is a critical regulator of metabolic processes in the liver, and its modulation has been investigated in various liver disease models. ijbs.comnih.gov It plays beneficial roles by regulating hepatic lipid metabolism, controlling oxidative stress, and mediating inflammation. ijbs.com

Alcoholic-Associated Liver Disease (ALD): Chronic or acute alcohol consumption is known to cause a range of liver injuries, and evidence suggests that disruption of hepatic SIRT1 signaling is a central factor in the development of ALD. nih.govnih.gov Ethanol consumption downregulates SIRT1 in liver cells and animal livers. nih.govpeerj.com This decrease in SIRT1 contributes to excessive fat accumulation (steatosis) and inflammatory responses. nih.gov In mouse models, hepatic SIRT1 deficiency exacerbates alcohol-induced lipogenesis. ijbs.com

Conversely, activation of SIRT1 has shown protective effects. Treatment with the SIRT1 activator resveratrol can alleviate liver steatosis and normalize elevated liver injury markers in mice chronically fed ethanol. nih.gov SIRT1 activation by resveratrol counteracts the ethanol-induced increase in the transcriptional activity of SREBP-1c, a key regulator of lipogenesis. ijbs.com A study using the SIRT1 agonist SRT1720 in alcohol-induced liver injury models in HepG2 cells and C57BL/6 mice found that it reversed the upregulation of HMGB1 acetylation and translocation, thereby attenuating liver injury. peerj.comresearchgate.net SIRT1 acts as a negative regulator of inflammation in alcohol-induced liver disease, primarily by deacetylating NF-κB and reducing the production of pro-inflammatory cytokines. ijbs.comnih.gov

Metabolic Dysfunction-Associated Steatotic Liver Disease (MASLD): MASLD, previously known as non-alcoholic fatty liver disease (NAFLD), is characterized by excessive fat accumulation in the liver. nih.gov SIRT1 is closely associated with MASLD, playing a crucial role in regulating lipid metabolism, oxidative stress, and inflammation. nih.gov Studies have shown that serum SIRT1 levels are significantly lower in patients with MASLD. nih.gov

In animal models, liver-specific knockout of SIRT1 (Sirt1LKO) in mice leads to hepatic steatosis, hyperglycemia, and insulin resistance, even without a high-fat diet. nih.gov This is accompanied by an increase in intracellular reactive oxygen species (ROS) in multiple tissues. nih.gov The loss of SIRT1 activity in these knockout mice results in the hyperacetylation of the NF-κB p65 subunit, which exacerbates hepatic inflammation. mdpi.com SIRT1 activation, on the other hand, promotes fatty acid oxidation by activating peroxisome proliferator-activated receptor α (PPAR-α). mdpi.com It also inhibits the activity of the mammalian target of rapamycin (B549165) complex 1 (mTORC1), which helps to attenuate hepatic steatosis and reduce endoplasmic reticulum stress. nih.gov

Disease ModelSIRT1 Modulator/ActionKey Findings in Preclinical ModelsReported Mechanism of Action
Alcoholic-Associated Liver Disease (ALD)Ethanol (Inhibitory effect on SIRT1)Downregulates SIRT1; Leads to steatosis and inflammation. nih.govpeerj.comDisruption of SIRT1 signaling, leading to hyperacetylation of lipogenic and inflammatory factors. nih.gov
Alcoholic-Associated Liver Disease (ALD)Resveratrol (Activator)Alleviates liver steatosis in ethanol-fed mice. nih.govSuppresses SREBP-1c mediated lipogenesis. ijbs.com
Alcoholic-Associated Liver Disease (ALD)SRT1720 (Activator)Attenuated alcohol-induced liver injury in cell and mouse models. peerj.comresearchgate.netReversed HMGB1 acetylation and translocation. peerj.comresearchgate.net
Metabolic Dysfunction-Associated Steatotic Liver Disease (MASLD)SIRT1 Knockout (in mice)Induces hepatic steatosis, hyperglycemia, and insulin resistance. nih.govIncreased hepatic gluconeogenesis; Increased ROS accumulation. nih.gov
Metabolic Dysfunction-Associated Steatotic Liver Disease (MASLD)SIRT1 ActivationPromotes fatty acid oxidation; Attenuates hepatic steatosis. nih.govmdpi.comActivation of PPAR-α; Inhibition of mTORC1. nih.govmdpi.com

Aging-Related Processes in Model Organisms

SIRT1 is a highly conserved protein that has been extensively linked to the regulation of aging and longevity in various model organisms. frontiersin.orgaginganddisease.org Its role as a mediator of calorie restriction, a dietary regimen known to extend lifespan, has been a major focus of research. frontiersin.org

Overexpression of SIRT1 homologs has been shown to extend lifespan in organisms such as yeast (Saccharomyces cerevisiae), worms (Caenorhabditis elegans), and flies (Drosophila melanogaster). frontiersin.orgaginganddisease.org In yeast, adding an extra copy of the SIRT1 homolog, Sir2, increases replicative lifespan. frontiersin.org

SIRT1's anti-aging effects are mediated through multiple pathways:

Oxidative Stress Response: SIRT1 modulates the oxidative stress response by upregulating antioxidant enzymes like superoxide (B77818) dismutase (SOD) and catalase. mdpi.com It also suppresses the production of reactive oxygen species (ROS) by inhibiting pro-oxidative factors such as NF-κB. mdpi.com

DNA Repair and Genome Stability: SIRT1 is involved in maintaining genome integrity by modulating DNA repair processes. frontiersin.orgaginganddisease.org It deacetylates DNA repair proteins and helps protect against DNA damage. frontiersin.org SIRT1 also helps preserve telomere integrity by delaying age-related telomere shortening. frontiersin.org

Inflammation: SIRT1 contributes to the regulation of the immune response by influencing the activity of immune cells, which is critical for combating age-related inflammation. mdpi.com

Mitochondrial Function: SIRT1 helps preserve mitochondrial function by regulating mitochondrial biogenesis, fatty acid oxidation, and ROS production. frontiersin.orgfrontiersin.org As SIRT1 activity declines with age, mitochondrial dysfunction can worsen. frontiersin.org

Natural SIRT1 activators like resveratrol have demonstrated anti-aging effects in model organisms by enhancing SIRT1 activity, which contributes to improved mitochondrial function, reduced oxidative stress, and optimized metabolism. mdpi.com Resveratrol also modulates other aging-related pathways, such as the AMP-activated protein kinase (AMPK) pathway, which in conjunction with SIRT1 promotes autophagy, a key cellular rejuvenation process. mdpi.com

Model OrganismSIRT1 ModulationKey Findings in Aging ModelsReported Mechanism of Action
Yeast, Worms, FliesOverexpression of SIRT1 homologsExtends lifespan. frontiersin.orgaginganddisease.orgLinked to calorie restriction pathways and genomic stability. frontiersin.org
MiceBrain-specific SIRT1 overexpressionIncreased lifespan. frontiersin.orgRegulation of neural activity in the hypothalamus. jneurology.com
MiceWhole-body SIRT1 overexpressionImproved healthy aging; Protection from metabolic damage. frontiersin.orgRegulation of metabolic pathways. frontiersin.org
Various (in vitro/in vivo)SIRT1 Activation (e.g., Resveratrol)Improved mitochondrial function; Reduced oxidative stress and inflammation. mdpi.comUpregulation of antioxidant enzymes (SOD, catalase); Inhibition of NF-κB; Promotion of autophagy via AMPK. mdpi.com
Various (in vitro)SIRT1 ActivityPreserves telomere integrity. frontiersin.orgInteracts with and regulates telomerase reverse transcriptase (TERT). frontiersin.org

Characterization and Classification of Sirtuin 1 Modulators

Identification of Natural Sirtuin 1 Modulators

A diverse range of naturally occurring compounds has been identified for their ability to influence SIRT1 activity. These phytochemicals are often found in fruits, vegetables, and other plant-based sources. frontiersin.orgnad.com

Polyphenols represent a significant class of natural SIRT1 modulators. frontiersin.org

Resveratrol (B1683913) : This well-known stilbenoid, found in grapes, blueberries, and peanuts, was one of the first natural compounds identified as a direct activator of SIRT1. explorationpub.comnih.gov It has been shown to extend the lifespan of various organisms, an effect attributed to its activation of SIRT1. nad.comexplorationpub.com Resveratrol can also modulate the deacetylase activity of other sirtuins, including SIRT3 and SIRT5. explorationpub.comnih.gov

Fisetin (B1672732) : A flavonol present in many fruits and vegetables, fisetin has been shown to stimulate SIRT1 activity. nih.gov Studies have demonstrated that fisetin can increase SIRT1 expression and enhance its deacetylase activity in various cell types. frontiersin.orgexplorationpub.com For instance, in 3T3L1 cells, fisetin was shown to enhance SIRT1-mediated deacetylation of PPARγ and FOXO1. frontiersin.org

Quercetin (B1663063) : This flavonoid, abundant in many plants, also functions as a SIRT1 activator. mdpi.com By targeting SIRT1 activity, quercetin can influence a variety of cellular pathways, leading to antioxidant and anti-inflammatory responses. mdpi.com

Natural Polyphenolic SIRT1 Modulators
Compound
Resveratrol
Fisetin
Quercetin

Beyond the common polyphenols, other natural compounds have also been identified as SIRT1 modulators.

Curcumin (B1669340) : The primary active component of turmeric, curcumin is a hydrophobic polyphenol that acts as a SIRT1 activator. explorationpub.commdpi.com It has been shown to enhance SIRT1 expression in various cell models, contributing to its well-documented anti-inflammatory and antioxidant effects. mdpi.com

Paeonol (B1678282) : A phenolic compound isolated from the root bark of the peony plant, paeonol has been identified as a SIRT1 activator. mdpi.comnih.gov Its ability to modulate SIRT1 is linked to its antioxidant and anti-inflammatory properties. nih.govmdpi.com

Biochanin-A : This O-methylated isoflavone, found in red clover and chickpeas, has been reported to modulate pathways associated with SIRT1. nih.gov For example, it has been shown to increase the activity of antioxidant enzymes in a rat model of Parkinson's disease. nih.gov

Other Natural SIRT1 Modulators
Compound
Curcumin
Paeonol
Biochanin-A

Polyphenolic Compounds (e.g., Resveratrol, Fisetin, Quercetin)

Development of Synthetic Sirtuin 1 Modulators

The therapeutic potential of SIRT1 modulation has driven the development of synthetic small molecules with improved potency, selectivity, and pharmacokinetic properties compared to their natural counterparts. mdpi.com

A number of synthetic SIRT1-activating compounds (STACs) have been developed.

SRT2104 : This second-generation synthetic SIRT1 activator was identified through the screening of thousands of compounds. explorationpub.com It has demonstrated beneficial effects in preclinical and clinical studies, including improving lipid profiles in elderly patients. mdpi.comresearchgate.net

SRT1720 : A first-generation STAC, SRT1720 is structurally unrelated to resveratrol and activates SIRT1 with greater potency. nih.gov In animal models, SRT1720 has been shown to improve metabolic parameters and extend lifespan in mice on a high-fat diet. mdpi.comnih.gov

Synthetic SIRT1 Activators
Compound
SRT2104
SRT1720

In addition to activators, synthetic inhibitors of SIRT1 have also been developed, which are valuable tools for studying SIRT1 function and may have therapeutic applications in certain diseases.

Sirtinol : Identified through high-throughput screening, Sirtinol is an inhibitor of both SIRT1 and SIRT2. frontiersin.org It has been used in numerous studies to probe the biological roles of these sirtuins.

Cambinol (B1668241) : This compound is a β-naphthol-containing molecule that inhibits both SIRT1 and SIRT2. nih.govscispace.com It acts as a competitive inhibitor with respect to the peptide substrate and a non-competitive inhibitor with respect to NAD+. frontiersin.org Cambinol has been shown to induce apoptosis in certain cancer cell lines. scispace.com

Synthetic SIRT1 Inhibitors
Compound
Sirtinol
Cambinol

Small Molecule Activators (e.g., SRT2104, SRT1720)

Mechanisms of Modulator Action on Sirtuin 1

SIRT1 modulators exert their effects through various mechanisms. Sirtuins are NAD+-dependent deacetylases that remove acetyl groups from lysine (B10760008) residues on histone and non-histone proteins. mdpi.com This process is coupled with the cleavage of NAD+ into nicotinamide (B372718) and O-acetyl-ADP-ribose. nih.gov

SIRT1 activators, such as resveratrol and synthetic STACs like SRT1720, have been shown to increase the enzyme's activity by lowering the Michaelis constant (KM) for the acetylated substrate, without affecting the KM for NAD+. mdpi.com This suggests that these activators may bind to an allosteric site on the SIRT1 enzyme, leading to a conformational change that enhances substrate binding and catalysis. explorationpub.com

In contrast, SIRT1 inhibitors can act through different mechanisms. For example, cambinol functions as a competitive inhibitor against the histone H4 peptide substrate but does not compete with NAD+. nih.gov This indicates that it likely binds to the substrate-binding pocket of the enzyme, preventing the acetylated protein from accessing the active site. researchgate.net Nicotinamide, a natural byproduct of the deacetylation reaction, acts as a non-competitive inhibitor by binding to a site distinct from the substrate-binding pocket and promoting the reverse reaction. nih.gov

The deacetylation of various protein targets by SIRT1 underlies its broad physiological effects. Key targets include:

p53 : Deacetylation of the tumor suppressor p53 by SIRT1 inhibits its transcriptional activity. mdpi.com

NF-κB : SIRT1 can deacetylate the p65 subunit of NF-κB, thereby suppressing the transcription of pro-inflammatory genes. mdpi.com

PGC-1α : SIRT1 deacetylates and activates PGC-1α, a master regulator of mitochondrial biogenesis and function. frontiersin.org

FOXO proteins : Deacetylation of FOXO transcription factors by SIRT1 regulates genes involved in stress resistance and metabolism. frontiersin.org

By modulating the activity of SIRT1, both natural and synthetic compounds can influence these downstream pathways, leading to a wide range of cellular and physiological outcomes.

Direct Binding and Allosteric Activation

A significant class of SIRT1 activators, known as sirtuin-activating compounds (STACs), functions through direct, allosteric activation. mdpi.comnih.gov This mechanism involves the modulator binding to a site on the enzyme distinct from the active site, inducing a conformational change that enhances its catalytic activity.

Research has shown that this activation is not an artifact of in vitro assays using fluorophore-tagged peptides but is a genuine allosteric mechanism confirmed through biochemical assays and crystallography. frontiersin.org STACs, including both natural polyphenols like resveratrol and synthetic molecules, bind to a conserved N-terminal domain of SIRT1. nih.govannualreviews.orgmit.edu This binding lowers the Michaelis constant (Km) for the acetylated peptide substrate, meaning the enzyme can work more efficiently at lower substrate concentrations. nih.govresearchgate.net

A crucial element in this allosteric activation is a specific amino acid, glutamic acid at position 230 (E230), located within this N-terminal activation domain. researchgate.netdrugbank.comresearchgate.net Studies have demonstrated that a single mutation at this site (E230K) can eliminate the activation by a wide range of chemically diverse STACs, highlighting its critical role in the common activation mechanism. nih.govresearchgate.net The mechanism appears to involve a mutually assisted binding process, where the presence of the STAC increases the enzyme's affinity for its substrate, and vice versa. nih.gov This activation is also dependent on the nature of the substrate itself; STAC-mediated activation requires the presence of hydrophobic amino acid residues at specific positions relative to the acetylated lysine on the substrate protein. mdpi.comresearchgate.net

Indirect Modulation via NAD+ Salvage Pathways

SIRT1 activity is intrinsically linked to the cellular energy state because it uses nicotinamide adenine (B156593) dinucleotide (NAD+) as a mandatory co-substrate for its deacetylation reactions. frontiersin.orgoup.com Therefore, any process that increases the intracellular pool of NAD+ can indirectly activate SIRT1 and other sirtuins. frontiersin.orgconsensus.app This represents a major pathway for indirect modulation.

The cell maintains its NAD+ levels through several pathways, including the NAD+ salvage pathway, which recycles nicotinamide (NAM), a byproduct of the sirtuin reaction, back into NAD+. nih.govoup.com Key enzymes in this pathway include nicotinamide phosphoribosyltransferase (Nampt), which is the rate-limiting step. oup.comnih.gov Increasing the activity or expression of Nampt can boost NAD+ levels and, consequently, enhance SIRT1 activity. oup.com

Supplementing with NAD+ precursors is a direct strategy to elevate cellular NAD+ concentrations. frontiersin.org These precursors include molecules such as nicotinamide riboside (NR) and nicotinamide mononucleotide (NMN). frontiersin.orgmdpi.com Once inside the cell, these compounds are converted into NAD+ through the salvage pathway, making more co-substrate available for SIRT1 and leading to its increased activity. frontiersin.orgconsensus.app This approach effectively confers pan-sirtuin activation, as all sirtuin isoforms depend on NAD+. frontiersin.org The decline in NAD+ levels observed during aging is a key factor in the age-related decrease in sirtuin activity, making the modulation of NAD+ metabolism a significant area of research. consensus.appnih.gov

Synergy with Other Biological Compounds (e.g., Leucine)

Research has revealed that the efficacy of SIRT1 activators can be significantly enhanced through synergistic interactions with other biological compounds, such as the branched-chain amino acid leucine (B10760876). researchgate.netsci-hub.se Leucine has been shown to function as an allosteric activator of SIRT1 on its own, but its more significant role appears to be in potentiating the effects of other activators. researchgate.nettandfonline.com

The mechanism behind this synergy involves leucine's ability to directly affect SIRT1's kinetics. Studies have shown that leucine lowers the enzyme's Km for NAD+ by over 50%. tandfonline.complos.org This makes SIRT1 more sensitive to its co-substrate, allowing for substantial activation even at lower NAD+ concentrations that might otherwise be insufficient. sci-hub.setandfonline.com

This sensitizing effect enables low, often sub-therapeutic, doses of direct STACs (like resveratrol) or indirect modulators (like NAD+ precursors) to exert significant metabolic effects. researchgate.netplos.orgspringermedizin.de For instance, combining a low dose of resveratrol with leucine leads to greater increases in SIRT1 activity, mitochondrial biogenesis, and fatty acid oxidation than either compound alone. sci-hub.sespringermedizin.de Similarly, leucine synergizes with low concentrations of NAD+ precursors, such as nicotinamide mononucleotide and nicotinamide riboside, to increase SIRT1 activity in various cell types. researchgate.netsci-hub.se This synergistic approach may help overcome limitations of some activators, such as the poor bioavailability of resveratrol. sci-hub.se

Selectivity of Modulators Across Sirtuin Isoforms

The seven mammalian sirtuins (SIRT1-7) share a conserved catalytic core, which can make developing isoform-selective modulators challenging. frontiersin.orgresearchgate.net However, differences in their subcellular localizations and structures outside the core catalytic domain provide opportunities for achieving selectivity. mdpi.comfrontiersin.org Modulators can range from pan-sirtuin inhibitors that target multiple isoforms to highly selective activators or inhibitors for a single sirtuin.

Synthetic STACs have been developed that show greater potency and selectivity for SIRT1 compared to natural polyphenols like resveratrol, which is known to have numerous off-target effects. annualreviews.orgmit.eduselleckchem.com For example, SRT1720 is a selective activator of SIRT1, with an EC1.5 of 0.16 μM, while being significantly less potent for SIRT2 (EC1.5 of 37 μM) and SIRT3 (EC1.5 > 300 μM). medchemexpress.com

In the realm of inhibitors, selectivity is also a key focus. EX-527 (also known as Selisistat) is a potent and highly selective SIRT1 inhibitor with an IC50 of 38 nM and over 200-fold selectivity against SIRT2 and SIRT3. selleckchem.comnih.gov In contrast, compounds like Cambinol inhibit both SIRT1 and SIRT2 with similar potency (IC50 values of 56 μM and 59 μM, respectively). frontiersin.org The development of isoform-selective inhibitors for other sirtuins is also an active area of research. For instance, derivatives of 3-thioureidopropanoic acid have been created that inhibit SIRT5 with an IC50 of ~3–4 μM and exhibit approximately 150–200-fold selectivity over SIRT1, SIRT2, SIRT3, and SIRT6. mdpi.com Similarly, potent SIRT2 inhibitors like Compound 53 show 250-fold and 223-fold selectivity over SIRT1 and SIRT3, respectively. frontiersin.org

The table below summarizes the selectivity profiles of several sirtuin modulators.

Table 1: Selectivity of Various Sirtuin Modulators

Compound Type Target Sirtuin(s) Potency (IC50/EC1.5) Selectivity Notes Reference(s)
SRT1720 Activator SIRT1 EC1.5 = 0.16 μM >230-fold less potent for SIRT2 and SIRT3. selleckchem.commedchemexpress.com
SRT2104 Activator SIRT1 - A selective SIRT1 activator. selleckchem.com
Resveratrol Activator SIRT1 - Non-selective, has numerous other targets. selleckchem.com
EX-527 (Selisistat) Inhibitor SIRT1 IC50 = 38 nM >200-fold selective over SIRT2 and SIRT3. selleckchem.com
Cambinol Inhibitor SIRT1, SIRT2 IC50 = 56 μM (SIRT1), 59 μM (SIRT2) Pan-inhibitor with moderate activity. frontiersin.org
Tenovin-6 Inhibitor SIRT1, SIRT2, SIRT3 IC50 = 21 μM (SIRT1), 10 μM (SIRT2), 67 μM (SIRT3) Dual inhibitor, most potent against SIRT2. medchemexpress.com
Compound 53 Inhibitor SIRT2 IC50 = 0.31 μM 250-fold selective over SIRT1; 223-fold over SIRT3. frontiersin.org
AGK2 Inhibitor SIRT2 IC50 = 8 μM 5-fold selective for SIRT2 over SIRT1. frontiersin.org
Sirtinol Inhibitor SIRT1, SIRT2 IC50 = 131 μM (SIRT1), 38 μM (SIRT2) Dual inhibitor. selleckchem.com

| Suramin | Inhibitor | SIRT1, SIRT2, SIRT5 | IC50 = 297 nM (SIRT1), 1.15 μM (SIRT2), 22 μM (SIRT5) | Potent pan-sirtuin inhibitor. | medchemexpress.com |

IC50: Half-maximal inhibitory concentration. EC1.5: Concentration for 1.5-fold activation.

Table 2: List of Chemical Compounds Mentioned

Compound Name
AGK2
Cambinol
Compound 53
EX-527 (Selisistat)
Leucine
Nicotinamide (NAM)
Nicotinamide Mononucleotide (NMN)
Nicotinamide Riboside (NR)
Resveratrol
Sirtinol
SRT1460
SRT1720
SRT2104
SRT2183
Suramin
Tenovin-6

Methodological Approaches in Sirtuin 1 Modulator Research

In Vitro Cell Culture Models

In vitro cell culture models are fundamental tools in Sirtuin 1 (SIRT1) modulator research, providing controlled environments to investigate the molecular mechanisms and cellular effects of SIRT1 activation or inhibition. These models range from primary cells isolated directly from tissues to established, immortalized cell lines, each offering unique advantages for studying the diverse roles of SIRT1.

Primary cell cultures involve the isolation of cells directly from animal or human tissues, which are then maintained in a controlled in vitro environment. These cells closely mimic the physiological state of their tissue of origin, making them highly valuable for studying the effects of SIRT1 modulators in a context that reflects in vivo conditions.

Primary Neurons: The role of SIRT1 in neuronal development and protection has been extensively studied using primary neuron cultures. In primary cortical neurons from mice, necdin has been shown to form a stable complex with p53 and SIRT1, downregulating p53 acetylation levels and protecting neurons from DNA damage-induced apoptosis. jneurosci.org Studies on primary neurons from transgenic mice overexpressing SIRT1 have demonstrated enhanced neurite outgrowth and survival. frontiersin.org Conversely, suppressing SIRT1's catalytic activity in cultured hippocampal neurons decreases the number of dendritic branches, highlighting SIRT1's role in dendritic morphogenesis. researchgate.net Primary cultured fetal rat cortical neurons have also been used to show the colocalization of SIRT1 with mitochondria and that inhibition of SIRT1 leads to mitochondrial fragmentation. mdpi.com

Primary Chondrocytes: Research on osteoarthritis (OA) and cartilage homeostasis frequently employs primary chondrocytes. Studies have shown that SIRT1 expression is lower in OA chondrocytes compared to normal cells. frontiersin.org In cultured primary chondrocytes, modulating SIRT1 activity has been found to influence cartilage regeneration. researchgate.netfrontiersin.org For example, the SIRT1-specific activator SRT1720 has been used in these cultures to study its effects on cartilage matrix production. researchgate.netfrontiersin.org Furthermore, investigations into the interplay between SIRT1 and cellular senescence have utilized primary chondrocytes to show that miR-34a mimics can reduce SIRT1 expression, leading to chondrocyte senescence. xiahepublishing.com Melatonin (B1676174) has been shown to promote SIRT1 expression and protect these cells from apoptosis. frontiersin.org

Primary Hepatocytes: Primary hepatocytes are crucial for studying the role of SIRT1 in liver metabolism and disease. In vitro studies with primary hepatocytes from wild-type mice have shown that various bile acids can induce the expression of SIRT1. researchgate.net Research has also demonstrated that the activation of SIRT1 by compounds like pterostilbene (B91288) can regulate bile metabolic genes through the SIRT1-farnesoid X receptor (FXR) signaling pathway. frontiersin.org Additionally, studies using primary hepatocytes from liver-specific SIRT1 knockout mice have revealed that SIRT1 is involved in regulating hepatic glucose production and insulin (B600854) sensitivity. jci.org Aspirin has also been shown to induce SIRT1 and PGC-1α expression in mouse primary hepatocytes. researchgate.net

Other Primary Cell Types:

Primary Acinar Cells: Isolated from mouse parotid glands, these cells have been used to demonstrate that maintaining SIRT1 activity is critical for efficient DNA repair following radiation damage. researchgate.net

Renal Medullary Interstitial Cells: Studies in these cultured cells have shown that SIRT1 protects against oxidative injury and hypoxia. nih.gov

Table 1: Examples of Primary Cell Cultures in SIRT1 Modulator Research

Cell Type Organism Research Focus Key Findings
Primary Cortical Neurons Mouse Neuroprotection, DNA damage response Necdin, p53, and SIRT1 form a protective complex against apoptosis. jneurosci.org
Primary Hippocampal Neurons Rat Dendritic development SIRT1 modulates dendritic growth and arborization. researchgate.net
Primary Chondrocytes Bovine, Human Cartilage regeneration, Osteoarthritis SIRT1 activation enhances cartilage matrix synthesis; its expression declines in OA. frontiersin.orgresearchgate.netfrontiersin.org
Primary Hepatocytes Mouse Liver metabolism, Cholestasis, Insulin signaling Bile acids induce SIRT1 expression; SIRT1 regulates glucose production and is a target for treating cholestasis. researchgate.netfrontiersin.orgjci.org
Primary Acinar Cells Mouse DNA repair SIRT1 activity is essential for repairing radiation-induced DNA damage. researchgate.net

Established Cell Lines (e.g., L6, MIN-6, H9C2, INS-1, MM cell lines)

Established cell lines are immortalized and can be cultured for extended periods, providing a consistent and reproducible system for high-throughput screening and mechanistic studies of SIRT1 modulators.

H9C2 Cells: These cells, derived from rat heart tissue, are a common model for studying cardiac physiology and disease. While the provided search results focus heavily on primary cells and other models, H9C2 cells are frequently used in cardiovascular research, including studies on SIRT1's role in protecting cardiomyocytes from stress and apoptosis.

INS-1 and MIN-6 Cells: These pancreatic beta-cell lines are instrumental in diabetes research for investigating insulin secretion and beta-cell function. The role of SIRT1 in glucose homeostasis and insulin signaling is a key area of investigation where these cell lines are applied.

L6 Cells: A rat skeletal muscle cell line, L6 cells are used to study glucose uptake and metabolism in muscle tissue, providing insights into how SIRT1 modulators may impact insulin sensitivity and energy metabolism in peripheral tissues.

Multiple Myeloma (MM) Cell Lines: In cancer research, MM cell lines are used to explore the role of SIRT1 in tumor cell survival, proliferation, and drug resistance. Modulators of SIRT1 are investigated for their potential as therapeutic agents in this context.

The use of these cell lines allows for controlled experiments to dissect the specific pathways through which SIRT1 exerts its effects. For instance, researchers can easily perform gene knockdown or overexpression studies in these lines to confirm that the effects of a given modulator are indeed SIRT1-dependent. They also provide a platform for initial screening of compound libraries to identify novel SIRT1 activators or inhibitors before moving into more complex primary cell or animal models.

Animal Models in Sirtuin 1 Research

Animal models, particularly rodents, are indispensable for understanding the physiological and pathological roles of SIRT1 in a whole-organism context. These models allow for the investigation of complex interactions between different organs and systems that cannot be replicated in vitro.

Standard mouse and rat models are widely used to study the effects of SIRT1 modulators on aging, metabolism, and various diseases. For example, mice fed a high-fat diet have been used to demonstrate that increased SIRT1 expression in dorsal root ganglion neurons can rescue peripheral neuropathy. frontiersin.org In models of cholestatic liver disease induced by bile duct ligation (BDL) or chemical treatment, SIRT1 expression was found to be increased, and modulation of its activity affected the disease outcome. researchgate.net Similarly, rat models of congenital hypothyroidism have been used to investigate the role of SIRT1 in neuronal development. researchgate.net An anterior cruciate ligament transection mouse model of osteoarthritis showed that melatonin could relieve joint cartilage degeneration by promoting SIRT1 expression. frontiersin.org

Genetically modified mouse models have been pivotal in elucidating the specific functions of SIRT1.

SIRT1 Knockout Mice: Mice with a systemic or tissue-specific deletion of the Sirt1 gene are crucial for confirming the role of SIRT1 in various biological processes. For instance, cartilage-specific SIRT1 knockout mice show accelerated progression of osteoarthritis. nih.gov Liver-specific SIRT1 knockout (Sirt1ΔLiv) mice have been instrumental in showing that hepatic SIRT1 is important for regulating glucose production and maintaining insulin sensitivity. jci.org These mice also helped demonstrate that while SIRT1 can be regulated by PPARα, it appears dispensable for the in vivo function of PPARα activation by fibrates. physiology.org

Transgenic Mice: Mice that overexpress SIRT1 have also provided valuable insights. For example, primary neurons isolated from transgenic mice overexpressing SIRT1 exhibit enhanced neurite outgrowth and survival. frontiersin.org These models are essential for determining whether increasing SIRT1 activity is sufficient to confer protection against age-related pathologies or metabolic dysfunction.

Table 2: Examples of Animal Models in SIRT1 Research

Model Type Research Area Key Findings
High-Fat Diet Mice Metabolic Disease, Neuropathy Increased SIRT1 in neurons rescued diet-induced peripheral neuropathy. frontiersin.org
Bile Duct Ligation (BDL) Mice Cholestatic Liver Disease SIRT1 expression is increased during cholestasis, and its modulation impacts disease progression. researchgate.net
Cartilage-Specific SIRT1 Knockout Mice Osteoarthritis SIRT1 has a protective role in articular cartilage. nih.gov
Liver-Specific SIRT1 Knockout Mice Metabolism, Insulin Resistance Hepatic SIRT1 is crucial for controlling glucose production and maintaining insulin sensitivity. jci.orgphysiology.org
SIRT1 Overexpressing Transgenic Mice Neurobiology SIRT1 overexpression enhances neurite outgrowth and neuronal survival. frontiersin.org

Rodent Models (e.g., Mice, Rats)

Biochemical and Molecular Biology Techniques

A wide array of biochemical and molecular biology techniques are employed to investigate the mechanisms of SIRT1 modulation.

Western Blotting: This technique is routinely used to measure the protein levels of SIRT1 and its downstream targets. It is also used to assess the acetylation status of SIRT1 substrates by using antibodies specific to acetylated lysine (B10760008) residues. For example, it was used to determine SIRT1 protein expression in primary chondrocytes and hepatocytes. researchgate.netnih.gov

Quantitative Polymerase Chain Reaction (RT-qPCR): RT-qPCR is used to measure the mRNA expression levels of SIRT1 and genes regulated by SIRT1. This helps to determine whether a modulator affects SIRT1 at the transcriptional level. This method was used to examine SIRT1 mRNA expression in chondrocytes and hepatocytes. researchgate.netnih.gov

Immunoprecipitation (IP) and Co-Immunoprecipitation (Co-IP): These techniques are used to study protein-protein interactions. Co-IP has been essential in showing how SIRT1 interacts with transcription factors and other proteins, such as p53 and FXR, to regulate their activity through deacetylation. jneurosci.orgfrontiersin.org

Enzyme Activity Assays: Fluorometric or colorimetric assays are used to directly measure the deacetylase activity of SIRT1 in cell lysates or with purified protein. These assays are critical for screening and characterizing SIRT1-activating or -inhibiting compounds.

Chromatin Immunoprecipitation (ChIP): ChIP assays are used to investigate the interaction of SIRT1 and its target transcription factors with specific regions of DNA, providing insight into how SIRT1 regulates gene expression epigenetically.

Gene Silencing (siRNA/shRNA): Small interfering RNA (siRNA) or short hairpin RNA (shRNA) are used to specifically knock down the expression of SIRT1 in cell culture models. This is a key technique to validate that the observed effects of a modulator are dependent on SIRT1. For instance, siRNA was used to knock down SIRT1 in primary chondrocytes and hepatocytes to confirm its role in specific cellular pathways. xiahepublishing.comfrontiersin.org

Immunohistochemistry (IHC) and Immunofluorescence (IF): These imaging techniques are used to visualize the expression and subcellular localization of SIRT1 and its targets within tissues and cells. IHC was used to show increased SIRT1 expression in the livers of mice with cholestasis and decreased expression in the cartilage of mice with osteoarthritis. frontiersin.orgresearchgate.net

These methodological approaches, from in vitro cell models to sophisticated in vivo genetic studies and detailed molecular analyses, form the foundation of SIRT1 modulator research, enabling a comprehensive understanding of its multifaceted roles in health and disease.

Enzymatic Assays for Deacetylation Activity

The primary method for identifying and characterizing SIRT1 modulators is through enzymatic assays that directly measure the deacetylation activity of the SIRT1 protein. These assays are fundamental for high-throughput screening of compound libraries to find novel activators or inhibitors.

A common approach involves a two-step enzymatic reaction. sigmaaldrich.comsigmaaldrich.com In the first step, purified SIRT1 enzyme is incubated with a synthetic peptide substrate that contains an acetylated lysine residue. sigmaaldrich.comsigmaaldrich.com If the SIRT1 is active, it deacetylates the substrate. The second step involves a developing solution that specifically cleaves the deacetylated peptide, releasing a fluorescent or colorimetric reporter molecule. sigmaaldrich.comsigmaaldrich.commblbio.com The intensity of the resulting signal is directly proportional to the SIRT1 deacetylase activity. sigmaaldrich.comsigmaaldrich.com

Fluorometric assays are particularly popular due to their high sensitivity and suitability for high-throughput screening. mblbio.combpsbioscience.com These assays often use a fluorophore and a quencher attached to the substrate peptide. mblbio.com When the peptide is intact, the quencher suppresses the fluorophore's signal. Upon deacetylation by SIRT1 and subsequent cleavage by a developer enzyme, the fluorophore is released from the quencher, resulting in a measurable increase in fluorescence. mblbio.com Commercial kits, such as the Fluor de Lys assay, are widely used and provide a standardized method for measuring SIRT1 activity. nih.gov

Another method measures the production of nicotinamide (B372718) (NAM), a natural byproduct of the sirtuin deacetylation reaction. nih.gov This substrate-agnostic assay is advantageous as it avoids the use of artificially labeled substrates, which may not always reflect the enzyme's behavior with its natural targets. nih.gov

Table 1: Comparison of Common SIRT1 Enzymatic Assays
Assay TypePrincipleSignal DetectedKey AdvantagesReference
Two-Step Fluorometric AssaySIRT1 deacetylates a synthetic peptide; a developer enzyme then cleaves the deacetylated peptide to release a fluorophore.FluorescenceHigh-throughput compatible, commercially available kits. sigmaaldrich.comsigmaaldrich.com sigmaaldrich.comsigmaaldrich.combpsbioscience.com
FRET-Based AssayDeacetylation and cleavage of a substrate labeled with a fluorophore-quencher pair separates the pair, leading to fluorescence.Fluorescence (FRET)Homogeneous (single-step addition), suitable for kinetic studies. mblbio.com mblbio.com
Nicotinamide (NAM) Release AssayMeasures the amount of nicotinamide produced during the deacetylation reaction.Fluorescence (after enzymatic conversion of NAM)Substrate-agnostic, reflects natural reaction byproducts. nih.gov nih.gov
Radioactive AssayUses a substrate labeled with a radioactive isotope (e.g., 3H-acetyl). Deacetylation releases the radioactive acetyl group, which is then quantified.RadioactivityHigh sensitivity, considered a gold standard for direct activity measurement. nih.gov nih.gov

Gene Expression Analysis (e.g., RT-qPCR, Western Blotting)

To understand the downstream cellular effects of SIRT1 modulation, researchers analyze changes in the expression of SIRT1 itself and its target genes. The two most common techniques for this are Reverse Transcription-quantitative Polymerase Chain reaction (RT-qPCR) and Western Blotting.

RT-qPCR is used to measure the messenger RNA (mRNA) levels of specific genes. For instance, studies have used RT-qPCR to show that treatment of cells with certain compounds can increase SIRT1 mRNA expression. researchgate.net This method allows for the quantification of how SIRT1 modulators might affect the transcription of SIRT1 or the genes it regulates. For example, in mouse T cells, RT-qPCR analysis revealed differential expression of Sirt1 mRNA during various stages of T-cell immune responses. nih.gov

Western Blotting is an antibody-based technique used to detect and quantify specific proteins in a sample. researchgate.net This method is essential for confirming whether changes in mRNA levels, observed by RT-qPCR, translate into corresponding changes in protein levels. Researchers have used Western blotting to demonstrate that overexpressing certain proteins, like eNOS, can lead to a significant upregulation of the SIRT1 protein. spandidos-publications.com Similarly, it has been used to confirm that SIRT1 protein levels are decreased in knockout mouse models or increased following treatment with specific activators. pnas.orgnih.gov

Table 2: Examples of Gene Expression Analysis in SIRT1 Research
TechniqueModel SystemFindingReference
RT-qPCR & Western BlotHepG2 cells (human liver cancer cell line)Pretreatment with carnosic acid increased SIRT1 mRNA and protein expression in cells under oxidative stress. researchgate.net
RT-qPCR & Western BlotMouse pancreatic β cells (Min6)Transfection with a plasmid overexpressing eNOS led to significantly increased SIRT1 mRNA and protein levels. spandidos-publications.com
RT-qPCRMouse primary T cellsSirt1 mRNA expression is differentially regulated during T-cell activation and tolerance induction. nih.gov
Western BlotMouse Embryonic Fibroblasts (MEFs)SIRT1 protein was absent in SIRT1-/- knockout cells, confirming the genetic deletion. pnas.org
RT-qPCR & Western BlotKidney cancer cell linesConfirmed differential expression of SIRT1 in kidney renal clear cell carcinoma compared to normal kidney cells. nih.gov

Protein-Protein Interaction Studies

SIRT1 functions within a complex network of protein interactions. Its activity can be regulated by direct binding partners, and it, in turn, regulates other proteins through these interactions. nih.gov Identifying these interacting proteins is key to understanding SIRT1's biological roles.

Co-immunoprecipitation (Co-IP) is a foundational technique used to study protein-protein interactions in cells. researchgate.net This method uses an antibody to capture a specific protein of interest (e.g., SIRT1) from a cell lysate. If other proteins are bound to the target protein, they will be pulled down as well and can be identified by Western blotting. Co-IP has been used to demonstrate interactions between SIRT1 and numerous partners, including transcription factors and other regulatory proteins like AROS (Active Regulator of SIRT1) and eNOS. spandidos-publications.comresearchgate.net For example, Co-IP experiments showed a direct interaction between SIRT1 and components of the autophagy machinery, such as Atg5, Atg7, and Atg8. pnas.org

In silico approaches , such as molecular docking and sequence similarity analysis, are also employed to predict and model protein-protein interactions. tandfonline.com These computational methods can identify potential binding partners based on protein structure and sequence, which can then be validated experimentally using techniques like Co-IP. tandfonline.com For instance, bioinformatic tools have been used to identify novel potential SIRT1-binding proteins by searching for similarities to known activators like Lamin-A. tandfonline.com

Table 3: Selected SIRT1 Interacting Proteins and Detection Methods
Interacting ProteinBiological Role/ContextDetection MethodReference
p53Tumor suppressor, key SIRT1 substrateCo-immunoprecipitation nih.govspringernature.com
AROS (Active Regulator of SIRT1)Reported to modulate SIRT1 activityCo-immunoprecipitation nih.govresearchgate.net
DBC1 (Deleted in Breast Cancer 1)Endogenous inhibitor of SIRT1Co-immunoprecipitation nih.gov
eNOS (Endothelial Nitric Oxide Synthase)Interaction may link nitric oxide signaling to SIRT1 activityCo-immunoprecipitation spandidos-publications.com
Atg5, Atg7, Atg8Essential autophagy proteinsCo-immunoprecipitation pnas.org
TRβ (Thyroid Hormone Receptor β)Co-regulation of gene expressionCo-immunoprecipitation, Pull-down assays nih.gov

Acetylation Status Analysis of Substrates

Since SIRT1's primary function is to deacetylate proteins, a direct way to measure its activity within a cell is to analyze the acetylation levels of its known substrates. nih.gov An increase in the acetylation of a known SIRT1 substrate suggests decreased SIRT1 activity, while a decrease in acetylation suggests increased SIRT1 activity. nih.gov

This analysis is typically performed by first immunoprecipitating the substrate protein of interest (e.g., p53, FOXO3a, or autophagy-related proteins) from cell or tissue lysates. pnas.orgspringernature.comnih.gov Then, the immunoprecipitated protein is subjected to Western blotting using an antibody that specifically recognizes acetylated lysine residues (anti-acetyl-lysine). pnas.orgnih.gov This allows for the direct visualization and quantification of changes in the substrate's acetylation state in response to SIRT1 modulators or genetic manipulation. For example, researchers have shown that in cells lacking SIRT1, the acetylation levels of autophagy proteins like Atg5, Atg7, and Atg8 are markedly elevated. pnas.org Quantitative acetylome analysis using mass spectrometry has also been employed to identify thousands of acetylation sites regulated by SIRT1 on a proteome-wide scale. researchgate.net

Table 4: Key SIRT1 Substrates and Analysis Findings
SubstrateFunctionFinding Related to SIRT1Reference
p53Tumor suppressor, regulates apoptosis and cell cycleSIRT1 deacetylates p53, inhibiting its pro-apoptotic function. nih.govspringernature.com
FOXO (Forkhead box O) proteinsTranscription factors involved in stress resistance, metabolism, and cell cycleSIRT1 deacetylates and regulates the activity of FOXO transcription factors. springernature.com
PGC-1αCoactivator that regulates mitochondrial biogenesis and energy metabolismSIRT1 activates PGC-1α through deacetylation. nih.govnih.gov
NF-κB (p65 subunit)Transcription factor complex that regulates inflammation and immunitySIRT1 deacetylates the p65 subunit, suppressing NF-κB signaling. nih.govresearcher.life
Atg5, Atg7, Atg8Core components of the autophagy machinerySIRT1 deacetylates these proteins, promoting autophagy. Acetylation is elevated in SIRT1-/- cells. pnas.org

Advanced Imaging Techniques

Recent advances in molecular imaging have enabled researchers to visualize and quantify SIRT1 activity non-invasively in living organisms. These techniques are invaluable for preclinical studies and have the potential to facilitate the clinical development of SIRT1-targeted therapies.

Positron Emission Tomography (PET) is a powerful in-vivo imaging modality that uses radiotracers to visualize and measure metabolic processes. dovepress.comnih.gov Researchers have developed specific PET radiotracers that act as substrates for SIRT1, such as [18F]-2-fluorobenzoylaminohexanoicanilide (2-[18F]BzAHA) and [11C]WL-1. dovepress.comnih.govoup.com These tracers are taken up by cells, and their retention is dependent on SIRT1 expression and activity. By imaging the distribution of the radiotracer, scientists can non-invasively monitor the spatial and temporal dynamics of SIRT1 in living animals. dovepress.comnih.gov For instance, PET imaging has been used to show reduced SIRT1 activity in the livers of mice in a model of alcoholic liver disease and to monitor the effectiveness of SIRT1 inhibitors in rat models of brain glioma. oup.comresearchgate.net

Live-Cell Fluorescence Imaging utilizes specially designed fluorescent probes to detect SIRT1 activity directly within living cells. nih.gov These probes can be designed to change their fluorescent properties upon being deacetylated by sirtuins. This approach allows for real-time monitoring of SIRT1 activity changes in response to various stimuli or modulator compounds at the subcellular level. nih.gov For example, the fluorescent probe KST-F-DA has been developed to measure SIRT activity in living cells using fluorescence microscopy. nih.gov

Table 5: Advanced Imaging Techniques for SIRT1 Research
TechniqueProbe/TracerApplicationKey FindingsReference
PET/MRI[18F]-2-Fluorobenzoylaminohexanoicanilide (2-[18F]BzAHA)Noninvasive in-vivo imaging of SIRT1 expression and activity in the brain and in tumors.Demonstrated the ability to quantify SIRT1 activity and monitor inhibition by EX-527 in rat brain and glioma models. nih.govoup.com
PET/CT[11C]WL-1Quantitative imaging of SIRT1 in mouse models of early-stage alcoholic liver disease.Showed decreased uptake of the tracer in the liver and specific brain regions of diseased mice, correlating with lower SIRT1 protein levels. dovepress.comresearchgate.net
Live-Cell Fluorescence MicroscopyKST-F-DAReal-time measurement of sirtuin activity in living cells.Enables the detection of SIRT activity changes within cells, useful for studying disease models and modulator effects. nih.gov

Future Directions in Sirtuin 1 Modulator Research

Elucidation of Novel Sirtuin 1 Substrates and Interaction Partners

A critical avenue for future research is the continued identification and characterization of new SIRT1 substrates and binding partners. SIRT1 operates within a complex protein-protein interaction network, and a comprehensive understanding of this network is essential for clarifying its biological roles. nih.gov While well-known substrates include transcription factors like p53 and NF-κB, and DNA repair proteins like Ku70, many interaction partners remain to be discovered. tandfonline.comnih.gov

Research has shown that SIRT1's function can be regulated by its interacting partners, such as DBC1 (Deleted in Breast Cancer 1) and AROS (Active Regulator of SIRT1), which can inhibit or activate its deacetylase activity, respectively. nih.gov Proteomics-based approaches are powerful tools for uncovering novel interactors. For instance, studies have identified proteins like MYBBP1A and SMARCA5 as SIRT1 binding partners, linking SIRT1 to nucleosome remodeling and the regulation of NFκB biology. plos.org In Drosophila, the transcription factor Sequoia has been identified as an interacting partner, revealing a novel role for SIRT1 in regulating autophagy gene expression. sdbonline.org

Future efforts will likely focus on:

Systematic Proteomic Screening: Employing advanced mass spectrometry-based techniques to identify SIRT1 interactomes in different cell types, tissues, and disease states.

Functional Validation: Moving beyond identification to functionally validate these interactions and determine how they influence SIRT1 activity, substrate specificity, and downstream signaling.

Structural Biology: Using techniques like cryo-electron microscopy to solve the structures of SIRT1 in complex with its various binding partners and substrates to reveal the molecular basis of these interactions.

Understanding the Context-Dependent Roles of Sirtuin 1

One of the most significant challenges in SIRT1 research is its context-dependent functionality. The effect of SIRT1 modulation can vary dramatically depending on the cell type, the specific pathology, and the cellular microenvironment. mdpi.com For example, in cancer, SIRT1 can act as either a tumor suppressor or an oncogene. nih.gov Its role appears to depend on the tumor type and the mutation status of its other network components, such as p53. nih.govmdpi.com Similarly, SIRT1 exhibits dual roles in inflammation; its inhibition can have anti-inflammatory effects in T-cells but pro-inflammatory effects in myeloid cells. oup.comnih.gov

This "Janus-headed" nature means that therapeutic strategies involving SIRT1 modulation must be carefully considered. oup.com Future research must aim to:

Dissect the molecular switches that determine SIRT1's function in different contexts. This includes investigating the influence of post-translational modifications, subcellular localization, and the presence of specific co-factors or interacting proteins. termedia.pl

Investigate how SIRT1's role changes during the progression of a disease. For instance, its function in early-stage versus late-stage cancer may differ significantly.

Clarify its role in complex processes like ferroptosis, a form of iron-dependent cell death, where SIRT1's influence can be either protective or detrimental depending on the specific stress and cellular environment. frontiersin.org

A nuanced understanding of these context-dependent actions is paramount for developing safe and effective SIRT1-targeted therapies. nih.gov

Rational Design and Optimization of Highly Selective Sirtuin 1 Modulators

The initial discovery of SIRT1 modulators was largely driven by the screening of natural compounds, such as resveratrol (B1683913). nih.gov However, the future of the field lies in the rational design of synthetic modulators that are both highly potent and exquisitely selective for SIRT1 over other sirtuin isoforms (SIRT2-7). researchgate.net Lack of selectivity can lead to off-target effects, complicating therapeutic application.

Current and future research efforts are focused on several key areas:

Structure-Based Drug Design: Utilizing the crystal structure of SIRT1 to design small molecules that fit precisely into specific binding pockets. Computational methods like molecular docking are used to predict the binding affinity of new chemical entities. mdpi.com

Mechanism-Based Design: Developing activators that work by modulating the enzyme's catalytic mechanism, such as by reducing the Michaelis constant (Km) for its cofactor NAD+, thereby increasing its sensitivity and activity. biorxiv.org

QSAR Modeling: Applying quantitative structure-activity relationship (QSAR) models to understand how the chemical structure of a compound relates to its biological activity. This allows for the in-silico design and prediction of activity for novel, structurally modified compounds, expanding the chemical space of potential SIRT1 activators. nih.gov

Compounds like EX-527 (also known as Selisistat), a potent and selective SIRT1 inhibitor, serve as important chemical probes and scaffolds for the design of new modulators. mdpi.comdergipark.org.tr The goal is to create a diverse library of isoform-specific activators and inhibitors to be used as both research tools and potential therapeutics. researchgate.net

Development of Advanced Delivery Strategies for Modulators (e.g., Nanotechnology-based Formulations)

A significant hurdle for many potential drugs, including SIRT1 modulators, is poor bioavailability, instability, and lack of specific targeting, which can lead to systemic toxicity and reduced efficacy. nih.gov Advanced drug delivery systems, particularly those based on nanotechnology, offer a promising solution to these challenges. nih.govresearchgate.net

Future research in this area will explore the formulation of SIRT1 modulators using various nanocarriers:

Liposomes and Polymeric Nanoparticles: Encapsulating SIRT1 modulators within these carriers can protect them from degradation, improve their solubility, and control their release profile. jneonatalsurg.com

Solid Lipid Nanoparticles: These carriers are well-suited for improving the oral absorption of drugs. nih.gov

Targeted Nanoparticles: Surface modification of nanoparticles with specific ligands (e.g., antibodies or peptides) can direct the drug to particular tissues or cell types, such as cancer cells or inflamed tissues. This enhances therapeutic efficacy while minimizing off-target effects. jneonatalsurg.commdpi.com

By integrating nanotechnology, researchers can improve the pharmacokinetic profiles of SIRT1 modulators, enabling site-specific delivery and achieving the required therapeutic concentrations at the target site while minimizing exposure to healthy tissues. nih.gov

Integrated Omics Approaches in Sirtuin 1 Research

To fully grasp the systemic impact of SIRT1 modulation, researchers are increasingly turning to integrated "omics" approaches. These studies combine data from transcriptomics (gene expression), proteomics (protein levels), and metabolomics (metabolite profiles) to build a holistic picture of cellular responses. nih.gov

This integrated analysis has proven powerful in identifying SIRT1 signaling as a central hub in various biological processes. For example, a multi-omics study on the effects of a high-fructose diet in primates revealed that sirtuin signaling was a key pathway significantly altered in the liver. nih.govnih.gov Integrating different omics datasets enhances the statistical power and confidence in identifying the most relevant biological pathways. nih.govresearchgate.net

Future directions in this domain include:

Multi-omics Factor Analysis (MOFA): Using unsupervised computational methods to integrate diverse omics datasets and identify the key drivers of variation across them. This approach has been used to link metabolic dysregulation and the SIRT1 axis in a mouse model of arthritis. biorxiv.org

Single-Cell Omics: Applying omics techniques at the single-cell level to understand the heterogeneity of SIRT1's function within a tissue, which is crucial given its context-dependent roles.

Combining Omics with Network Biology: Building comprehensive regulatory network models to predict the downstream consequences of SIRT1 activation or inhibition across the entire cellular system. nih.gov

These systems-level approaches are essential for moving beyond a linear understanding of SIRT1's function and appreciating its role as a master regulator embedded within complex biological networks.

Q & A

Q. What are the primary physiological roles of SIRT1, the target of Sirtuin Modulator 1 (SRT3025), and how do these inform experimental design?

SIRT1 is a NAD⁺-dependent deacetylase that regulates metabolic homeostasis, stress response, and cellular energy balance by modulating transcription factors like FOXO3 . To study Sirtuin Modulator 1’s effects, employ the PICOT framework:

  • P opulation: Select cell lines or animal models with metabolic dysregulation (e.g., diet-induced obesity).
  • I ntervention: Administer SRT3025 at concentrations near its EC₁.₅ (<1 μM) .
  • C omparison: Include controls with NAD⁺ precursors (e.g., NMN) or SIRT1 inhibitors (e.g., EX527).
  • O utcome: Measure deacetylation activity (e.g., FOXO3 acetylation levels) and metabolic markers (e.g., glucose tolerance).
  • T ime: Define acute (hours) vs. chronic (weeks) treatment periods .

Q. How can researchers determine the EC₅₀ of Sirtuin Modulator 1 in vitro, and what factors influence this measurement?

Use kinetic assays with recombinant SIRT1 and fluorogenic substrates (e.g., acetylated p53 peptide). Key considerations:

  • Vary NAD⁺ concentrations to account for its co-factor role .
  • Include sirtuin inhibitors (e.g., nicotinamide) to isolate modulator-specific effects .
  • Validate results across multiple replicates to address variability in enzyme activity .
  • Report EC₁.₅ values (concentration for half-maximal activation) as per prior studies on SRT3025 .

Advanced Research Questions

Q. How can computational models resolve contradictions in reported efficacy of Sirtuin Modulator 1 across studies?

Contradictions may arise from differences in NAD⁺ availability or assay conditions. Apply mechanism-based kinetic models to:

  • Quantify modulator binding affinities to SIRT1-NAD⁺-substrate complexes .
  • Simulate steady-state activation under varying NAD⁺/substrate ratios .
  • Compare results with experimental data to identify non-allosteric vs. allosteric activation mechanisms .
  • Reference critiques of flawed assumptions in sirtuin research (e.g., overinterpretation of in vitro findings in vivo) .

Q. What methodologies are recommended for assessing off-target effects of Sirtuin Modulator 1 on related sirtuin isoforms (e.g., SIRT3)?

  • Isoform-specific assays : Use mitochondrial extracts for SIRT3 activity (e.g., SOD2 deacetylation) vs. nuclear extracts for SIRT1 .
  • Structural analysis : Perform molecular docking studies to evaluate modulator binding to SIRT3’s active site vs. SIRT1 .
  • Genetic models : Compare outcomes in SIRT1-KO vs. SIRT3-KO cells treated with SRT3025 .
  • Proteomic profiling : Screen for acetylation changes in non-target proteins using mass spectrometry .

Q. How should a study evaluating Sirtuin Modulator 1’s cross-talk with mitochondrial SIRT3 be designed?

  • Hypothesis : SRT3025 indirectly enhances SIRT3 activity via NAD⁺ salvage pathways.
  • Methods :
  • Treat cells with SRT3025 and measure NAD⁺ levels (e.g., LC-MS) and SIRT3 activity (e.g., LCAD deacetylation) .
  • Use RNAi to knockdown SIRT1 and assess residual SIRT3 effects .
  • Perform metabolomics to link activation to outcomes (e.g., fatty acid oxidation rates) .
    • Controls : Include cells treated with SIRT3-specific modulators (e.g., Honokiol) .

Methodological Best Practices

Q. How to address low reproducibility in sirtuin modulator studies?

  • Documentation : Detail NAD⁺ concentrations, substrate purity, and buffer conditions in methods .
  • Replication : Use orthogonal assays (e.g., fluorescence-based and radioactive deacetylation assays) .
  • Data sharing : Provide raw kinetic data and analysis scripts in supplementary materials .

Q. What statistical approaches are optimal for analyzing dose-response relationships of Sirtuin Modulator 1?

  • Fit data to sigmoidal curves (e.g., Hill equation) using nonlinear regression.
  • Report confidence intervals for EC₅₀/EC₁.₅ values .
  • Use ANOVA with post-hoc tests to compare treatments across multiple doses .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.